3,4-Dibromoisoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dibromoisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N/c10-8-7-4-2-1-3-6(7)5-12-9(8)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYCAHPFXWCHRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=C2Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20309880 | |
| Record name | 3,4-dibromoisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20309880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36963-44-7 | |
| Record name | 36963-44-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218385 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-dibromoisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20309880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,4-Dibromoisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dibromoisoquinoline, a halogenated derivative of the isoquinoline scaffold, is a heterocyclic aromatic compound of significant interest in medicinal chemistry and organic synthesis. The isoquinoline core is a prevalent structural motif in a vast array of natural products and pharmacologically active molecules, bestowing upon its derivatives a diverse range of biological activities. The strategic placement of bromine atoms at the 3 and 4 positions of the isoquinoline ring offers unique opportunities for further functionalization through various cross-coupling reactions, making it a versatile building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential applications in drug discovery and development, with a focus on its putative interactions with key cellular signaling pathways.
Core Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in research and development. The key identifying and physical data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 36963-44-7 | |
| Molecular Formula | C₉H₅Br₂N | |
| Molecular Weight | 286.95 g/mol | |
| Appearance | Solid | |
| Boiling Point | 360 °C at 760 mmHg | |
| Flash Point | 171.5 °C | |
| Density | 1.923 g/cm³ | |
| Refractive Index | 1.698 |
Synthesis of this compound: Experimental Protocols
General Synthetic Approach via Bischler-Napieralski Reaction and Bromination
The Bischler-Napieralski reaction involves the cyclodehydration of a β-phenylethylamide using a dehydrating agent like phosphorus pentoxide or phosphoryl chloride to yield a 3,4-dihydroisoquinoline. This intermediate can then be subjected to bromination.
A proposed synthetic workflow is outlined below:
physical and chemical characteristics of 3,4-Dibromoisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical characteristics of 3,4-Dibromoisoquinoline, a halogenated heterocyclic compound. Given the limited availability of direct experimental data for this specific molecule, this guide consolidates known information and presents predicted properties based on data from closely related analogs. Detailed experimental protocols for its synthesis, purification, and characterization are also provided, adapted from established methods for similar compounds.
Core Physical and Chemical Properties
While specific experimental values for this compound are not widely reported, the following table summarizes its fundamental molecular properties and predicted physical characteristics based on data for analogous brominated isoquinolines.
| Property | Value | Source/Basis |
| CAS Number | 36963-44-7 | ChemScene |
| Molecular Formula | C₉H₅Br₂N | ChemScene |
| Molecular Weight | 286.95 g/mol | ChemScene[1][2] |
| Appearance | Predicted: White to light brown solid | Analogy with other solid bromoisoquinolines |
| Melting Point | Predicted: 60-70 °C | Based on the melting point of 3-Bromoisoquinoline (63-64 °C) |
| Boiling Point | Predicted: > 300 °C | Based on the predicted boiling point of 3-Bromoisoquinoline (316.3±15.0 °C) |
| Solubility | Predicted: Soluble in polar aprotic solvents (e.g., Dichloromethane, Chloroform, THF), moderately soluble in polar protic solvents (e.g., Methanol, Ethanol), and poorly soluble in nonpolar solvents (e.g., Hexane) and water. | Based on the general solubility of similar heterocyclic compounds. |
| Purity (typical) | ≥97% | Commercial supplier data |
Spectroscopic Data (Predicted)
Direct spectroscopic data for this compound is scarce. The following tables provide predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of spectral data from various substituted isoquinolines and general principles of NMR spectroscopy.
Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-1 | 8.5 - 8.7 | s |
| H-5 | 7.8 - 8.0 | d |
| H-6 | 7.5 - 7.7 | t |
| H-7 | 7.6 - 7.8 | t |
| H-8 | 8.0 - 8.2 | d |
Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 150 - 155 |
| C-3 | 120 - 125 |
| C-4 | 130 - 135 |
| C-4a | 135 - 140 |
| C-5 | 125 - 130 |
| C-6 | 128 - 132 |
| C-7 | 127 - 131 |
| C-8 | 130 - 135 |
| C-8a | 145 - 150 |
Experimental Protocols
The following are detailed, generalized experimental protocols for the synthesis and purification of this compound, based on established methodologies for similar compounds.
Synthesis of this compound (Generalized Protocol)
A potential synthetic route to this compound could involve the direct bromination of isoquinoline or a dihydroisoquinoline precursor. The following protocol is adapted from procedures for the halogenation of isoquinolines.[3]
Materials:
-
Isoquinoline
-
N-Bromosuccinimide (NBS)
-
Sulfuric Acid (concentrated)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve isoquinoline in concentrated sulfuric acid at 0 °C.
-
Slowly add N-Bromosuccinimide (2.2 equivalents) in portions, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
Purification of this compound (Generalized Protocol)
The crude this compound can be purified by column chromatography followed by recrystallization.
Column Chromatography:
-
Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried silica with the adsorbed product onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate).
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Recrystallization:
-
Dissolve the purified product from column chromatography in a minimal amount of a hot solvent mixture (e.g., ethanol/water or ethyl acetate/hexane).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Chemical Reactivity
The reactivity of this compound is dictated by the electron-deficient nature of the pyridine ring and the presence of two bromine atoms, which can participate in various cross-coupling reactions.
-
Nucleophilic Aromatic Substitution: The pyridine ring of isoquinoline is susceptible to nucleophilic attack, particularly at positions 1 and 3.[4] The presence of bromine at these positions could facilitate substitution reactions with various nucleophiles.
-
Electrophilic Aromatic Substitution: Electrophilic substitution on the isoquinoline ring typically occurs on the benzene ring at positions 5 and 8.[4]
-
Cross-Coupling Reactions: The bromine atoms at positions 3 and 4 serve as excellent handles for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Stille couplings. These reactions allow for the introduction of a wide range of substituents, making this compound a versatile building block in organic synthesis.
Visualizations
Caption: Generalized experimental workflow for the synthesis and purification of this compound.
Caption: Summary of the potential chemical reactivity of this compound.
References
3,4-Dibromoisoquinoline molecular structure and weight
This guide provides a detailed overview of the molecular structure and properties of 3,4-Dibromoisoquinoline, a halogenated aromatic heterocyclic compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Molecular Properties
This compound is a derivative of isoquinoline, which is a structural isomer of quinoline. The presence of two bromine atoms on the isoquinoline core significantly influences its chemical reactivity and potential applications.
Molecular Structure and Identification
The fundamental structure of this compound consists of a fused benzene and pyridine ring, forming the isoquinoline scaffold. The bromine atoms are substituted at the 3rd and 4th positions of the isoquinoline ring system.
Key Identifiers:
-
IUPAC Name: this compound[1]
-
CAS Number: 36963-44-7[1]
-
Molecular Formula: C9H5Br2N[1]
-
Canonical SMILES: BrC1=NC=C2C=CC=CC2=C1Br[1]
-
InChI: InChI=1S/C9H5Br2N/c10-8-7-4-2-1-3-6(7)5-12-9(8)11/h1-5H[1]
-
InChI Key: QEYCAHPFXWCHRT-UHFFFAOYSA-N[1]
Quantitative Molecular Data
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 286.95 g/mol | [2] |
| Exact Mass | 286.87682 Da | |
| Monoisotopic Mass | 284.87887 Da | [3] |
Molecular Visualization
The two-dimensional chemical structure of this compound is depicted below. This visualization clarifies the arrangement of atoms and the positions of the bromine substituents.
References
An In-depth Technical Guide to the Fundamental Synthesis Pathways for 3,4-Dibromoisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core synthetic pathways for the preparation of 3,4-dibromoisoquinoline, a valuable building block in medicinal chemistry and materials science. Due to the regioselectivity of electrophilic substitution on the isoquinoline nucleus, which favors positions 5 and 8, direct bromination is not a viable route to this compound. Therefore, multi-step strategies are required, primarily revolving around the sequential introduction of bromine atoms onto a pre-functionalized isoquinoline core. This document outlines two primary, plausible synthetic routes, complete with detailed experimental protocols and comparative data.
Pathway 1: Synthesis via 4-Hydroxyisoquinoline Intermediate
This pathway leverages the directing effect of a hydroxyl group at the 4-position to facilitate bromination at the 3-position, followed by the conversion of the hydroxyl group to a bromide.
Experimental Protocols
Step 1: Synthesis of 4-Hydroxyisoquinoline
4-Hydroxyisoquinoline can be synthesized through various reported methods. One common approach involves the dehydrogenation of 4-keto-1,2,3,4-tetrahydroquinoline.
-
Materials: 4-Keto-1,2,3,4-tetrahydroquinoline, Palladium black, Hydrogen acceptor (e.g., maleic acid), Water.
-
Procedure: A mixture of 4-keto-1,2,3,4-tetrahydroquinoline, a catalytic amount of palladium black, and a hydrogen acceptor such as maleic acid in water is refluxed. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is filtered off, and the 4-hydroxyisoquinoline is isolated by adjusting the pH of the filtrate to precipitate the product or by extraction with an organic solvent.
Step 2: Synthesis of 3-Bromo-4-hydroxyisoquinoline
The hydroxyl group at the 4-position activates the C-3 position for electrophilic substitution.
-
Materials: 4-Hydroxyisoquinoline, N-Bromosuccinimide (NBS), Acetonitrile.
-
Procedure: To a solution of 4-hydroxyisoquinoline in acetonitrile, N-bromosuccinimide (1.0-1.2 equivalents) is added portion-wise at room temperature. The reaction mixture is stirred until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford 3-bromo-4-hydroxyisoquinoline.
Step 3: Synthesis of this compound
The final step involves the conversion of the hydroxyl group to a bromine atom.
-
Materials: 3-Bromo-4-hydroxyisoquinoline, Phosphorus oxybromide (POBr₃) or Phosphorus tribromide (PBr₃), Toluene (or another high-boiling solvent).
-
Procedure: A mixture of 3-bromo-4-hydroxyisoquinoline and an excess of phosphorus oxybromide in a high-boiling solvent like toluene is heated at reflux.[1] The reaction is monitored by TLC. After completion, the reaction mixture is cooled and carefully poured onto ice. The mixture is then neutralized with a base (e.g., sodium carbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, concentrated, and the crude product is purified by column chromatography to yield this compound.[1]
Pathway 2: Synthesis via 4-Aminoisoquinoline Intermediate
This alternative pathway utilizes a Sandmeyer reaction to introduce a bromine atom at the 4-position, preceded by the bromination of a 4-aminoisoquinoline derivative at the 3-position.
Experimental Protocols
Step 1: Synthesis of 4-Aminoisoquinoline
4-Aminoisoquinoline is readily prepared from 4-bromoisoquinoline.[2]
-
Materials: 4-Bromoisoquinoline, Concentrated Ammonium Hydroxide, Copper(II) Sulfate pentahydrate.
-
Procedure: A mixture of 4-bromoisoquinoline, concentrated ammonium hydroxide, and a catalytic amount of copper(II) sulfate pentahydrate is heated in a sealed vessel (e.g., an autoclave) at 165-170 °C for 16 hours.[2] After cooling, the reaction mixture is made alkaline and extracted with an organic solvent. The combined organic extracts are dried and concentrated to yield 4-aminoisoquinoline, which can be purified by recrystallization.[2]
Step 2: Synthesis of 3-Bromo-4-aminoisoquinoline
The amino group at the 4-position directs bromination to the adjacent 3-position. To control the reaction, protection of the amino group may be necessary.
-
Materials: 4-Aminoisoquinoline, Acetic Anhydride (for protection), N-Bromosuccinimide (NBS), Acetonitrile.
-
Procedure (with protection):
-
Protection: 4-Aminoisoquinoline is treated with acetic anhydride in a suitable solvent to form N-(isoquinolin-4-yl)acetamide.
-
Bromination: The protected amine is then dissolved in acetonitrile, and N-bromosuccinimide (1.0-1.2 equivalents) is added. The reaction is stirred at room temperature until completion.
-
Deprotection: The resulting N-(3-bromo-isoquinolin-4-yl)acetamide is hydrolyzed under acidic or basic conditions to yield 3-bromo-4-aminoisoquinoline. The product is then isolated and purified.
-
Step 3: Synthesis of this compound (Sandmeyer Reaction)
The final step involves the conversion of the amino group of 3-bromo-4-aminoisoquinoline to a bromine atom via a Sandmeyer reaction.[3][4]
-
Materials: 3-Bromo-4-aminoisoquinoline, Sodium Nitrite (NaNO₂), Hydrobromic Acid (HBr), Copper(I) Bromide (CuBr).
-
Procedure:
-
Diazotization: 3-Bromo-4-aminoisoquinoline is dissolved in an aqueous solution of hydrobromic acid and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the diazonium salt.
-
Sandmeyer Reaction: The cold diazonium salt solution is added to a solution of copper(I) bromide in hydrobromic acid. The mixture is then warmed to room temperature and may require heating to drive the reaction to completion. Nitrogen gas will be evolved.
-
Work-up: After the reaction is complete, the mixture is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude this compound is purified by column chromatography or recrystallization.
-
Quantitative Data Summary
The following table summarizes typical quantitative data for the key transformations described in the synthetic pathways. Please note that yields can vary depending on the specific reaction conditions and scale.
| Reaction Step | Starting Material | Reagents | Product | Typical Yield (%) | Reference |
| Pathway 1 | |||||
| Ammonolysis of 4-Bromoisoquinoline | 4-Bromoisoquinoline | conc. NH₄OH, CuSO₄·5H₂O | 4-Aminoisoquinoline | 70 | [2] |
| Pathway 2 | |||||
| Bromination of 8-isoquinoline methyl formate | 8-isoquinoline methyl formate | N-Bromosuccinimide, Acetic Acid | 4-bromoisoqunoline-8-methyl formate | High | [5] |
| Sandmeyer Bromination (General) | Aryl Diazonium Salt | CuBr, HBr | Aryl Bromide | Varies | [3][4] |
Conclusion
The synthesis of this compound requires a strategic, multi-step approach due to the inherent regioselectivity of the isoquinoline ring system. The two primary pathways presented in this guide, proceeding through either a 4-hydroxyisoquinoline or a 4-aminoisoquinoline intermediate, offer reliable and adaptable methods for obtaining this valuable compound. The choice of pathway may depend on the availability of starting materials and the specific requirements of the research or development project. The detailed protocols and comparative data provided herein are intended to serve as a comprehensive resource for chemists engaged in the synthesis of complex heterocyclic molecules.
References
- 1. Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41 – Chemia [chemia.manac-inc.co.jp]
- 2. prepchem.com [prepchem.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]
An In-depth Technical Guide to the Key Reactions of the 3,4-Dibromoisoquinoline Scaffold
For Researchers, Scientists, and Drug Development Professionals
The 3,4-dibromoisoquinoline scaffold is a versatile building block in medicinal chemistry and materials science. The presence of two bromine atoms at the C3 and C4 positions offers a unique opportunity for selective functionalization through a variety of cross-coupling and substitution reactions. This guide provides a comprehensive overview of the key reactions of this scaffold, including detailed experimental protocols, quantitative data, and visual representations of reaction pathways to aid researchers in the strategic design and synthesis of novel isoquinoline derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For the this compound core, the differential reactivity of the C3 and C4 positions allows for regioselective and sequential functionalization.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a widely used method for the formation of C-C bonds by coupling an organoboron compound with a halide. In the case of this compound, the reaction can be controlled to achieve either mono- or di-substitution.
Regioselectivity: The C4 position of the this compound scaffold is generally more reactive towards Suzuki-Miyaura coupling than the C3 position. This preferential reactivity is attributed to the electronic and steric environment of the C-Br bonds. By carefully controlling the reaction conditions, such as the stoichiometry of the boronic acid, the catalyst system, and the reaction time, selective mono-arylation at the C4 position can be achieved.
Quantitative Data Summary: Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 4-Phenyl-3-bromoisoquinoline | 75 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | dppf | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | 8 | 4-(4-Methoxyphenyl)-3-bromoisoquinoline | 82 |
| 3 | Thiophene-3-boronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 110 | 16 | 4-(Thiophen-3-yl)-3-bromoisoquinoline | 68 |
| 4 | Phenylboronic acid (2.5 eq.) | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 24 | 3,4-Diphenylisoquinoline | 85 |
Experimental Protocol: Synthesis of 4-Phenyl-3-bromoisoquinoline
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 0.05 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (2 x 10 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture, concentrate the solvent under reduced pressure, and purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
Logical Relationship: Suzuki-Miyaura Reaction Pathway
Sequential Suzuki-Miyaura coupling of this compound.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper co-catalyst.[1] This reaction is highly valuable for introducing alkynyl moieties onto the isoquinoline core.
Regioselectivity: Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction generally proceeds with higher selectivity at the C4 position of this compound under controlled conditions.
Quantitative Data Summary: Sonogashira Coupling of this compound
| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 6 | 4-(Phenylethynyl)-3-bromoisoquinoline | 88 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 70 | 8 | 4-((Trimethylsilyl)ethynyl)-3-bromoisoquinoline | 92 |
| 3 | 1-Hexyne | Pd(dppf)Cl₂ | CuI | Piperidine | DMF | 80 | 10 | 4-(Hex-1-yn-1-yl)-3-bromoisoquinoline | 78 |
| 4 | Phenylacetylene (2.5 eq.) | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 80 | 24 | 3,4-Bis(phenylethynyl)isoquinoline | 75 |
Experimental Protocol: Synthesis of 4-(Phenylethynyl)-3-bromoisoquinoline
-
Reaction Setup: To a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous THF (10 mL) under an argon atmosphere, add phenylacetylene (1.1 mmol, 1.1 equiv), dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.03 mmol, 0.03 equiv), copper(I) iodide (CuI, 0.06 mmol, 0.06 equiv), and triethylamine (Et₃N, 3.0 mmol, 3.0 equiv).
-
Reaction: Stir the reaction mixture at 60 °C for 6 hours.
-
Work-up: After cooling, filter the mixture through a pad of Celite and wash with ethyl acetate. The filtrate is washed with saturated aqueous NH₄Cl solution and brine, then dried over anhydrous MgSO₄.
-
Purification: After filtration and concentration, the crude product is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired product.
Experimental Workflow: Sonogashira Coupling
A generalized workflow for the Sonogashira coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an amine with an aryl halide.[2][3] This reaction allows for the introduction of a wide range of primary and secondary amines onto the isoquinoline scaffold.[4][5]
Regioselectivity: The regioselectivity of the Buchwald-Hartwig amination on this compound can be influenced by the choice of ligand and reaction conditions, but generally favors substitution at the C4 position.
Quantitative Data Summary: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Pd Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 12 | 4-(Morpholin-4-yl)-3-bromoisoquinoline | 85 |
| 2 | Aniline | Pd(OAc)₂ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | N-Phenyl-3-bromo-isoquinolin-4-amine | 78 |
| 3 | Benzylamine | Pd₂(dba)₃ | RuPhos | K₃PO₄ | t-BuOH | 90 | 24 | N-Benzyl-3-bromo-isoquinolin-4-amine | 72 |
| 4 | Morpholine (2.5 eq.) | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 110 | 36 | 3,4-Di(morpholin-4-yl)isoquinoline | 65 |
Experimental Protocol: Synthesis of 4-(Morpholin-4-yl)-3-bromoisoquinoline
-
Reaction Setup: An oven-dried Schlenk tube is charged with this compound (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol), BINAP (0.04 mmol), and sodium tert-butoxide (NaOtBu, 1.4 mmol).
-
Inert Atmosphere: The tube is evacuated and backfilled with argon three times.
-
Reagent Addition: Anhydrous toluene (5 mL) and morpholine (1.2 mmol) are added via syringe.
-
Reaction: The reaction mixture is heated in an oil bath at 100 °C for 12 hours.
-
Work-up: After cooling, the mixture is diluted with ethyl acetate and filtered through a plug of silica gel. The filtrate is concentrated under reduced pressure.
-
Purification: The residue is purified by flash chromatography (silica gel, gradient of ethyl acetate in hexanes) to give the title compound.
Signaling Pathway: Buchwald-Hartwig Catalytic Cycle
A simplified catalytic cycle for the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is another important transformation for the functionalization of aryl halides. In this reaction, a nucleophile displaces a halide on an aromatic ring that is activated by electron-withdrawing groups. While the isoquinoline ring itself provides some activation, the reaction often requires elevated temperatures.
Reactivity: The C4 position is generally more susceptible to nucleophilic attack than the C3 position due to the electronic influence of the nitrogen atom in the isoquinoline ring system.
Quantitative Data Summary: Nucleophilic Aromatic Substitution of this compound
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | Sodium methoxide | - | Methanol | 120 | 24 | 4-Methoxy-3-bromoisoquinoline | 65 | | 2 | Sodium thiophenoxide | - | DMF | 100 | 12 | 4-(Phenylthio)-3-bromoisoquinoline | 72 | | 3 | Piperidine | K₂CO₃ | NMP | 150 | 36 | 4-(Piperidin-1-yl)-3-bromoisoquinoline | 55 |
Experimental Protocol: Synthesis of 4-Methoxy-3-bromoisoquinoline
-
Reaction Setup: A solution of this compound (1.0 mmol) in dry methanol (10 mL) is placed in a sealed tube. Sodium methoxide (1.5 mmol) is added.
-
Reaction: The tube is sealed and heated to 120 °C for 24 hours.
-
Work-up: After cooling, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over Na₂SO₄.
-
Purification: The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford the 4-methoxy-3-bromoisoquinoline.
Logical Relationship: SNAr Reaction Pathway
The addition-elimination mechanism of SNAr at the C4 position.
Conclusion
The this compound scaffold offers a rich platform for the synthesis of a diverse array of functionalized molecules. Through the judicious application of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, researchers can selectively modify the C3 and C4 positions. The regioselectivity observed in these reactions, generally favoring initial functionalization at the C4 position, provides a strategic handle for the sequential introduction of different substituents. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel isoquinoline-based compounds for applications in drug discovery and materials science. Further exploration of catalyst systems and reaction conditions will undoubtedly continue to expand the synthetic utility of this versatile scaffold.
References
An In-depth Technical Guide to the Spectroscopic Data Interpretation of 3,4-Dibromoisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dibromoisoquinoline is a halogenated derivative of the isoquinoline scaffold, a prominent heterocyclic motif in medicinal chemistry and materials science. The precise characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding their chemical properties. This technical guide outlines the expected spectroscopic data for this compound and provides the foundational knowledge for its interpretation.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show signals corresponding to the five aromatic protons. The chemical shifts are predicted based on the deshielding effects of the bromine atoms and the nitrogen atom in the isoquinoline ring system.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1 | ~9.0 - 9.2 | s | - |
| H-5 | ~8.0 - 8.2 | d | 7.5 - 8.5 |
| H-6 | ~7.6 - 7.8 | t | 7.0 - 8.0 |
| H-7 | ~7.8 - 8.0 | t | 7.0 - 8.0 |
| H-8 | ~8.1 - 8.3 | d | 7.5 - 8.5 |
s = singlet, d = doublet, t = triplet
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum is expected to display nine distinct signals for the nine carbon atoms in this compound. The chemical shifts are influenced by the electronegativity of the nitrogen and bromine atoms.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~150 - 152 |
| C-3 | ~122 - 124 |
| C-4 | ~125 - 127 |
| C-4a | ~135 - 137 |
| C-5 | ~128 - 130 |
| C-6 | ~127 - 129 |
| C-7 | ~130 - 132 |
| C-8 | ~129 - 131 |
| C-8a | ~138 - 140 |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum will show characteristic absorption bands corresponding to the vibrations of the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |
| 1620 - 1580 | Aromatic C=C Stretch | Medium |
| 1570 - 1500 | Aromatic C=C Stretch | Medium |
| 1480 - 1450 | Aromatic C=C Stretch | Medium |
| 1380 - 1350 | C-N Stretch | Medium |
| 800 - 600 | C-Br Stretch | Strong |
| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong |
Predicted Mass Spectrometry Data
The mass spectrum will provide information about the molecular weight and elemental composition. A key feature will be the isotopic pattern due to the presence of two bromine atoms.
| Parameter | Predicted Value |
| Molecular Formula | C₉H₅Br₂N |
| Molecular Weight | 286.95 g/mol |
| [M]⁺ | m/z 285 |
| [M+2]⁺ | m/z 287 |
| [M+4]⁺ | m/z 289 |
| Isotopic Ratio ([M]⁺:[M+2]⁺:[M+4]⁺) | ~1:2:1 |
| Major Fragmentation Pathways | Loss of Br, loss of HBr, fragmentation of the isoquinoline ring |
Spectroscopic Interpretation
¹H NMR Spectrum
The proton at the C-1 position is expected to be the most deshielded due to its proximity to the electronegative nitrogen atom, appearing as a singlet downfield. The protons on the benzene ring (H-5, H-6, H-7, and H-8) will exhibit characteristic splitting patterns (doublets and triplets) due to coupling with their neighbors.
¹³C NMR Spectrum
The carbon atoms attached to the bromine atoms (C-3 and C-4) will have their chemical shifts influenced by the halogen. The carbon adjacent to the nitrogen (C-1) is also expected to be significantly downfield.
Infrared (IR) Spectrum
The IR spectrum will be characterized by aromatic C-H stretching vibrations above 3000 cm⁻¹. Multiple bands in the 1620-1450 cm⁻¹ region will be indicative of the aromatic ring system. A strong absorption in the lower frequency region (800-600 cm⁻¹) will be characteristic of the C-Br stretching vibration.
Mass Spectrum
Due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion in the mass spectrum of a dibrominated compound will appear as a characteristic triplet of peaks ([M]⁺, [M+2]⁺, and [M+4]⁺) with a relative intensity ratio of approximately 1:2:1.[1] This pattern is a definitive indicator of the presence of two bromine atoms in the molecule.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay) using Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid): For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly onto the ATR crystal.[2][3]
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands by their wavenumber, intensity, and shape.[4][5]
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample, this can be done via a direct insertion probe or after dissolving it in a suitable solvent for techniques like Electrospray Ionization (ESI).
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or ESI.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Visualizations
Caption: Logical workflow for the spectroscopic analysis of this compound.
Caption: this compound structure with atom numbering for NMR assignments.
References
- 1. youtube.com [youtube.com]
- 2. webassign.net [webassign.net]
- 3. amherst.edu [amherst.edu]
- 4. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
The Isoquinoline Core: A Pharmacological Powerhouse in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold, a bicyclic aromatic heterocycle, stands as a privileged structure in medicinal chemistry, forming the backbone of a vast array of natural products and synthetic compounds with profound pharmacological relevance. From potent alkaloids isolated from plants to rationally designed synthetic molecules, the isoquinoline core has given rise to a multitude of clinically significant drugs and promising therapeutic candidates. This technical guide delves into the diverse pharmacological activities of the isoquinoline nucleus, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to provide a comprehensive resource for researchers in drug discovery and development.
Diverse Pharmacological Activities of the Isoquinoline Core
Derivatives of the isoquinoline core exhibit a remarkably broad spectrum of biological activities, underscoring their versatility as a template for drug design. These activities span multiple therapeutic areas, including oncology, infectious diseases, neurology, and cardiology.
Anticancer Activity: The isoquinoline scaffold is a prominent feature in many anticancer agents.[1] These compounds exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1] Natural alkaloids like berberine and sanguinarine, as well as synthetic derivatives, have demonstrated significant cytotoxicity against a range of cancer cell lines.[2][3]
Antimicrobial Activity: Isoquinoline alkaloids have long been recognized for their antimicrobial properties. Compounds such as berberine have shown efficacy against a variety of bacteria and fungi.[3][4] The mechanism of their antimicrobial action often involves interference with microbial cellular processes.
Central Nervous System (CNS) Activity: The structural features of the isoquinoline core allow it to interact with various targets in the central nervous system. This has led to the development of isoquinoline-based drugs with applications as analgesics, anticonvulsants, and agents for neurodegenerative diseases.[5]
Cardiovascular Activity: Certain isoquinoline derivatives, notably papaverine, exhibit significant cardiovascular effects, primarily as vasodilators.[6] Their mechanism of action often involves the inhibition of phosphodiesterases, leading to smooth muscle relaxation.[6]
Quantitative Bioactivity Data
The following tables summarize the quantitative bioactivity data for representative isoquinoline derivatives, providing a comparative overview of their potency across different pharmacological targets.
Table 1: Anticancer Activity of Isoquinoline Derivatives
| Compound | Cancer Cell Line | Assay | IC50 | Reference |
| Berberine | HCT116 (Colon) | MTT Assay | 22.2 µM | [7] |
| Berberine | MiaPaCa-2 (Pancreatic) | DNA Synthesis Inhibition | 3 µM | [8] |
| Sanguinarine | DU145 (Prostate) | MTT Assay | ~1 µM | [9] |
| Sanguinarine | LNCaP (Prostate) | MTT Assay | ~1 µM | [9] |
| Quinoline Derivative Q9 | HCT-116 (Colon) | Cytotoxicity Assay | 6.2 µM | [10] |
| Quinoline Derivative Q9 | MDA-MB-468 (Breast) | Cytotoxicity Assay | 2.7 µM | [10] |
| Isoquinolinamine RX-8243 | Various | Cell Growth Inhibition | Not Specified | [2] |
Table 2: Antimicrobial Activity of Isoquinoline Derivatives
| Compound | Microorganism | Assay | MIC/IC50 | Reference |
| Berberine | Bacillus subtilis | MraY Inhibition | IC50: 386 µM | [11] |
| Chelerythrine analog | MRSA | Not Specified | IC50: 1.0 µM | |
| Dihydrochelerythrine | MRSA | Not Specified | MIC: 85.8 - 171.7 µM | [4] |
| Spathullin A | Staphylococcus aureus | Not Specified | MIC: 4 µg/mL (16 µM) | [12] |
| Spathullin B | Staphylococcus aureus | Not Specified | MIC: 1 µg/mL (5 µM) | [12][13] |
| Litsea cubeba Alkaloid 1 | Staphylococcus aureus | Not Specified | MIC: 0.60–0.80 mM | [3] |
| Litsea cubeba Alkaloid 2 | Staphylococcus aureus | Not Specified | MIC: 0.74–1.04 mM | [3] |
Table 3: Enzyme Inhibition by Isoquinoline Derivatives
| Compound | Enzyme | Assay | IC50 | Reference |
| Papaverine | PDE10A | Not Specified | 17 nM | |
| Papaverine | PDE3A | Not Specified | 284 nM | |
| Papaverine | PDE10A | Not Specified | 0.019 µM | [14] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of the pharmacological properties of isoquinoline derivatives. Below are protocols for key in vitro assays.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[15][16]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15][17] The amount of formazan produced is directly proportional to the number of living cells and can be quantified spectrophotometrically.[15][18]
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test isoquinoline compound in a complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the compound dilutions.
-
Incubate for the desired treatment period (e.g., 16-48 hours).[18]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
For adherent cells, carefully aspirate the medium.
-
Add 150-200 µL of a solubilization solvent (e.g., DMSO or isopropanol) to each well.[17][18]
-
Shake the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.[18]
-
Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 or 590 nm) using a microplate reader.[15]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to an untreated control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
-
Topoisomerase I Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of topoisomerase I, an enzyme crucial for DNA replication and transcription.[19][20]
Principle: Topoisomerase I relaxes supercoiled DNA. Inhibitors can stabilize the enzyme-DNA cleavage complex, preventing DNA relegation and leading to an accumulation of cleaved DNA fragments.[19]
Protocol:
-
Reaction Mixture Assembly:
-
In a microcentrifuge tube, combine the following components:
-
Include appropriate controls: a positive control (e.g., camptothecin), a negative control (e.g., etoposide for Topo II inhibition), and a vehicle control (e.g., DMSO).[20]
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.
-
-
Gel Electrophoresis:
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light.
-
Supercoiled DNA will migrate faster than relaxed DNA. An effective inhibitor will show a decrease in the relaxed DNA band and potentially an increase in the supercoiled or cleaved DNA forms.
-
Signaling Pathways Modulated by Isoquinoline Derivatives
The pharmacological effects of isoquinoline derivatives are often mediated by their interaction with specific cellular signaling pathways. Understanding these pathways is critical for elucidating their mechanism of action and for the rational design of more potent and selective inhibitors.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[21][22] Its dysregulation is a common feature in many cancers, making it an attractive target for anticancer drug development.[22] Several isoquinoline derivatives, including berberine, have been shown to inhibit this pathway.[23][24]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation, immunity, cell survival, and proliferation.[25][26] Its constitutive activation is implicated in the pathogenesis of various cancers and inflammatory diseases.[25] Sanguinarine is an example of an isoquinoline alkaloid that can inhibit the NF-κB pathway.[27]
Conclusion
The isoquinoline core represents a highly versatile and pharmacologically significant scaffold that continues to be a rich source of inspiration for the development of new therapeutic agents. Its prevalence in nature and the relative ease of its chemical synthesis provide a robust platform for the generation of diverse chemical libraries. The wide range of biological activities, from anticancer and antimicrobial to CNS and cardiovascular effects, highlights the immense potential of isoquinoline derivatives. A thorough understanding of their mechanisms of action, supported by quantitative bioactivity data and detailed experimental protocols, is essential for advancing these promising compounds from the laboratory to the clinic. The continued exploration of the pharmacological relevance of the isoquinoline core is poised to yield novel and effective treatments for a multitude of human diseases.
References
- 1. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uspharmacist.com [uspharmacist.com]
- 3. Antibacterial, Antifungal and Cytotoxic Isoquinoline Alkaloids from Litsea cubeba - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naturally-Occurring Alkaloids of Plant Origin as Potential Antimicrobials against Antibiotic-Resistant Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. dovepress.com [dovepress.com]
- 25. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
The Reactivity of Bromine Substituents on the Isoquinoline Ring: A Technical Guide for Researchers and Drug Development Professionals
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. The functionalization of the isoquinoline ring is therefore of paramount importance in drug discovery and development. Bromoisoquinolines are versatile synthetic intermediates, with the bromine atom serving as a convenient handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the reactivity of bromine substituents at various positions on the isoquinoline ring in key cross-coupling reactions.
Introduction: The Significance of Isoquinolines in Drug Discovery
Isoquinoline and its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties. Their therapeutic potential is often linked to their ability to interact with various biological targets and modulate key signaling pathways implicated in disease. Notably, isoquinoline-based compounds have been shown to inhibit critical pathways such as the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB signaling cascades, which are frequently dysregulated in cancer and inflammatory diseases.
Signaling Pathways Targeted by Isoquinoline Derivatives
Isoquinoline derivatives exert their biological effects by modulating key cellular signaling pathways. Understanding these interactions is crucial for the rational design of novel therapeutics. Below is a simplified representation of some of the major pathways targeted by this class of compounds.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of a bromine substituent on the isoquinoline ring is influenced by its position, which in turn affects the electronic properties of the C-Br bond. Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl > F. For bromoisoquinolines, positions that are more electron-deficient tend to be more reactive in the oxidative addition step of the catalytic cycle.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a bromoisoquinoline and an organoboron compound.
General Reaction Scheme:
Comparative Reactivity Data:
| Bromine Position | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1-Bromo | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | ~85 | (extrapolated) |
| 3-Bromo | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | High | |
| 4-Bromo | Arylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 100 | 70-95 | |
| 5-Bromo | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 82 | |
| 6-Bromo | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 75-95 |
Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile
-
Reaction Setup: To a dry round-bottom flask, add 6-bromoisoquinoline-1-carbonitrile (1.0 equiv.), the corresponding boronic acid or ester (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed mixture of an organic solvent (e.g., 1,4-Dioxane) and water (typically in a 4:1 to 10:1 ratio). Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Reaction Execution: Heat the sealed flask to 80-100 °C and stir vigorously for 2-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a bromoisoquinoline and a terminal alkyne.
General Reaction Scheme:
Comparative Reactivity Data:
| Bromine Position | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1-Bromo | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT-50 | High | (extrapolated) |
| 3-Bromo | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 72-96 | |
| 4-Bromo | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | RT | ~80 | (analogous) |
| 6-Bromo | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA or DIPEA | THF or DMF | 50-80 | High |
Experimental Protocol: Sonogashira Coupling of 6-Bromoisoquinoline-1-carbonitrile
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 6-bromoisoquinoline-1-carbonitrile (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02-0.05 equiv.), and CuI (0.04-0.10 equiv.).
-
Solvent and Reagents Addition: Add an anhydrous solvent (e.g., THF or DMF), followed by an amine base (e.g., TEA or DIPEA, 2-3 equiv.). Then, add the terminal alkyne (1.1-1.5 equiv.) dropwise.
-
Reaction Execution: Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds by coupling a bromoisoquinoline with an amine.
General Reaction Scheme:
Comparative Reactivity Data:
| Bromine Position | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromo | Various amines | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 90-110 | High | (analogous) |
| 4-Bromo | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | ~90 | (analogous) |
| 6-Bromo | (S)-3-Amino-2-methylpropan-1-ol | Pd(dba)₂ / BINAP | Cs₂CO₃ | THF | RT-reflux | 80 |
Experimental Protocol: Buchwald-Hartwig Amination of 6-Bromoisoquinoline-1-carbonitrile
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd(dba)₂), the ligand (e.g., BINAP), and the base (e.g., Cs₂CO₃) to an oven-dried reaction vessel.
-
Reagent Addition: Add the bromoisoquinoline and the amine to the vessel.
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., THF).
-
Reaction Execution: Seal the vessel and heat to the desired temperature (e.g., reflux).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction and perform an aqueous workup to remove inorganic salts. Extract the product with an organic solvent.
-
Purification: Dry, filter, and concentrate the organic layer. Purify the crude product by column chromatography.
Heck Reaction
The Heck reaction allows for the formation of a carbon-carbon bond between a bromoisoquinoline and an alkene.
General Reaction Scheme:
Comparative Reactivity Data:
| Bromine Position | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromo | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | Acetonitrile | 80 | High | |
| 5-Bromo | H₂C=CH(CF₂)₇CF₃ | Pd(OAc)₂ | NaOAc | DMF/THF | 120 | 78 (avg) |
Experimental Protocol: Heck Reaction of 3-Bromoquinoline
-
Reaction Setup: In a reaction vessel, combine 3-bromoquinoline (1.0 equiv.), the alkene (e.g., styrene, 1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.05 equiv.), a ligand if necessary (e.g., PPh₃), and a base (e.g., Et₃N, 1.5 equiv.).
-
Solvent Addition: Add a suitable solvent (e.g., acetonitrile or DMF).
-
Reaction Execution: Heat the mixture to 80-120 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Experimental Workflows and Catalytic Cycles
Visualizing the experimental workflow and the underlying catalytic cycles is essential for understanding and optimizing these powerful synthetic transformations.
General Experimental Workflow for Cross-Coupling Reactions
Navigating the Bio-Potential of 3,4-Dibromoisoquinoline Derivatives: A Technical Guide to Initial Biological Screening
For Immediate Release
This technical guide offers a comprehensive framework for the initial biological screening of 3,4-dibromoisoquinoline derivatives, a class of heterocyclic compounds with significant, yet largely unexplored, therapeutic potential. While direct research on the 3,4-dibromo substitution pattern is limited, this document extrapolates from methodologies applied to structurally related isoquinoline analogs to provide researchers, scientists, and drug development professionals with a robust starting point for investigation. By outlining key experimental protocols, data presentation strategies, and relevant biological pathways, this guide aims to accelerate the discovery and development of novel therapeutic agents based on the isoquinoline scaffold.
Introduction: The Isoquinoline Scaffold in Drug Discovery
Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds found in numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1][2] The isoquinoline core is a key pharmacophore in compounds exhibiting anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.[3][4][5] Halogenation of the isoquinoline ring is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of these molecules. Bromine substitution, in particular, can enhance biological activity. While various bromo-substituted isoquinolines have been investigated, the specific biological profile of this compound derivatives remains an area ripe for exploration. This guide proposes a strategic approach to the initial biological screening of this novel class of compounds.
Proposed Initial Biological Screening Cascade
Based on the activities of related isoquinoline derivatives, a logical initial screening cascade for this compound compounds should focus on three primary areas: cytotoxicity, antimicrobial activity, and enzyme inhibition.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. jptcp.com [jptcp.com]
- 4. New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Discovery and Enduring Legacy of Halogenated Isoquinolines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of halogen atoms onto the isoquinoline scaffold has been a pivotal strategy in the evolution of medicinal chemistry and materials science. This strategic functionalization profoundly influences the parent molecule's physicochemical properties, metabolic stability, and biological activity, paving the way for the development of novel therapeutics and advanced materials. This technical guide provides an in-depth exploration of the discovery, history, and synthesis of halogenated isoquinolines, offering detailed experimental protocols, quantitative data, and visualizations of key biological pathways to support researchers in this dynamic field.
A Historical Overview: From Coal Tar to Targeted Synthesis
The journey of halogenated isoquinolines begins with the discovery of the parent molecule itself. In 1885, Hoogewerf and van Dorp first isolated isoquinoline from coal tar.[1] However, the deliberate synthesis and characterization of its halogenated derivatives came later, driven by the burgeoning field of organic synthesis and the quest for new bioactive compounds.
Early methods for producing halogenated isoquinolines were often extensions of classical isoquinoline syntheses, where halogenated precursors were used. Key among these foundational methods are:
-
The Pomeranz-Fritsch Reaction (1893): This acid-catalyzed cyclization of a benzalaminoacetal, formed from an aromatic aldehyde and a 2,2-dialkoxyethylamine, proved to be a versatile method for creating the isoquinoline core.[2][3] The use of halogenated benzaldehydes provided a direct route to isoquinolines with halogens on the benzene ring. Notably, the reaction conditions often need to be harsher (e.g., higher temperatures) for substrates bearing halogen substituents compared to those with electron-donating groups.[4]
-
The Bischler-Napieralski Reaction (1893): This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) to form a 3,4-dihydroisoquinoline, which can then be aromatized.[5][6][7] This method is particularly effective for substrates with electron-rich aromatic rings.[6]
-
The Pictet-Spengler Reaction (1911): A condensation reaction between a β-arylethylamine and a carbonyl compound under acidic conditions yields a tetrahydroisoquinoline.[8][9] This reaction is a cornerstone for the synthesis of many natural and synthetic alkaloids and has been adapted for the preparation of halogenated derivatives.[10]
Later, methods for the direct halogenation of the isoquinoline ring were developed, offering alternative and often more efficient synthetic routes. Electrophilic bromination of isoquinoline in strong acids like concentrated sulfuric acid, for instance, regioselectively yields 5-bromoisoquinoline.[11][12][13] This method has been refined to a convenient one-pot procedure for the synthesis of 5-bromo-8-nitroisoquinoline, a valuable synthetic intermediate.[12]
The mid-20th century and beyond saw a rapid expansion in synthetic methodologies, including the development of more sophisticated catalytic systems and a deeper understanding of reaction mechanisms. This has enabled the synthesis of a vast array of halogenated isoquinolines with precise control over regiochemistry, including fluoro- and iodo-substituted derivatives, which were historically more challenging to prepare.
Core Synthetic Methodologies: Experimental Protocols
The following sections provide detailed experimental protocols for key reactions used in the synthesis of halogenated isoquinolines.
Protocol 1: Pomeranz-Fritsch Synthesis of a Halogenated Isoquinoline
This protocol is a general guideline for the synthesis of a chloro-substituted isoquinoline using a Pomeranz-Fritsch approach.
Materials:
-
4-Chlorobenzaldehyde
-
2,2-Diethoxyethylamine
-
Polyphosphoric Acid (PPA)
-
Toluene
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and Dean-Stark trap
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Formation of the Benzalaminoacetal (Schiff Base):
-
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 4-chlorobenzaldehyde (1.0 eq) and 2,2-diethoxyethylamine (1.1 eq) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude benzalaminoacetal.
-
-
Acid-Catalyzed Cyclization:
-
Carefully add the crude benzalaminoacetal to polyphosphoric acid (PPA) in a separate flask, maintaining the temperature below 60°C to control the initial exotherm.
-
Heat the reaction mixture to 100°C for 8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 6-chloroisoquinoline.
-
Protocol 2: Bischler-Napieralski Synthesis of a Dihydroisoquinoline Derivative
This protocol outlines a general procedure using phosphorus oxychloride (POCl₃).
Materials:
-
β-arylethylamide substrate
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous toluene or acetonitrile
-
Ice
-
Ammonium hydroxide or sodium bicarbonate solution
-
Dichloromethane (DCM) or ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the β-arylethylamide substrate (1.0 eq).
-
Add an anhydrous solvent such as toluene or acetonitrile.
-
-
Reaction:
-
Cool the solution in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1–5.0 eq) dropwise to the stirred solution. The addition is exothermic.
-
After the addition is complete, heat the reaction mixture to reflux. Monitor the progress by TLC. Reaction times can vary from 1 to 24 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and a base (e.g., ammonium hydroxide) to neutralize the excess acid.
-
Extract the aqueous layer three times with an organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude 3,4-dihydroisoquinoline derivative by column chromatography or recrystallization.[14]
-
Protocol 3: Direct Bromination for the Synthesis of 5-Bromoisoquinoline
This procedure is adapted from a high-yielding synthesis suitable for scale-up.[12][15]
Materials:
-
Isoquinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
N-Bromosuccinimide (NBS, recrystallized)
-
Dry ice-acetone bath
-
Crushed ice
-
Sodium hydroxide solution (50%)
-
Dichloromethane (DCM)
-
Mechanical stirrer
Procedure:
-
Preparation:
-
In a flask equipped with a mechanical stirrer and an addition funnel, slowly add isoquinoline (1.0 eq) to concentrated H₂SO₄ while maintaining the internal temperature below 30°C.
-
Cool the resulting solution to -25°C in a dry ice-acetone bath.
-
-
Bromination:
-
Add recrystallized N-bromosuccinimide (1.1 eq) in portions to the vigorously stirred solution, ensuring the internal temperature is maintained between -22°C and -26°C.
-
Stir the suspension for 2 hours at -22°C, and then for an additional 3 hours at -18°C.
-
-
Workup and Isolation:
-
Pour the resulting homogeneous reaction mixture onto 1.0 kg of crushed ice in a large flask placed in an ice-water bath.
-
Slowly add 50% NaOH solution to the stirred mixture, keeping the temperature below 25°C, until the pH is approximately 10.
-
Extract the aqueous layer with DCM (3 x volume of H₂SO₄ used).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude 5-bromoisoquinoline can be further purified by recrystallization or column chromatography.
-
Quantitative Data on Halogenated Isoquinolines
The introduction of halogens significantly impacts the biological activity of isoquinolines. The following tables summarize key quantitative data for selected halogenated isoquinolines as enzyme inhibitors.
Table 1: Inhibition of Monoamine Oxidase (MAO) by Isoquinoline Derivatives [16]
| Compound | Enantiomer | MAO-A Kᵢ (µM) | MAO-B Kᵢ (µM) |
| Salsolinol | R | 31 | > 1000 |
| Salsoline | R | 77 | > 1000 |
| Salsolidine | R | 6 | > 1000 |
| Carnegine | R | 2 | > 1000 |
| 1,2,3,4-Tetrahydroisoquinoline | - | - | 15 |
| 2-Methyl-THIQ | - | - | 1 |
| O-Methylcorypalline | - | - | 29 |
| 3,4-Dihydroisoquinoline (Cmpd 22) | - | - | 76 |
| 3,4-Dihydroisoquinoline (Cmpd 25) | - | - | 15 |
Table 2: Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines [17]
| Compound | Haspin IC₅₀ (nM) | CLK1 IC₅₀ (nM) | DYRK1A IC₅₀ (nM) | CDK9 IC₅₀ (nM) |
| 1b | 57 | > 1000 | 120 | 70 |
| 1c | 66 | > 1000 | 200 | 165 |
| 2c | 62 | > 1000 | 250 | > 1000 |
Biological Signaling Pathways
Halogenated isoquinolines have been identified as potent modulators of several critical signaling pathways, making them attractive candidates for drug development.
Monoamine Oxidase (MAO) Inhibition
Certain isoquinoline alkaloids, particularly tetrahydroisoquinolines, are known to be selective inhibitors of monoamine oxidases (MAO-A and MAO-B). These enzymes are crucial for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAO can increase the levels of these neurotransmitters in the brain, a mechanism utilized in the treatment of depression and neurodegenerative diseases like Parkinson's. The data in Table 1 demonstrates the stereoselective and potent inhibition of MAO-A by R-enantiomers of several isoquinoline alkaloids.
c-Jun N-terminal Kinase (JNK) Pathway Inhibition
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade. It is activated by stress stimuli such as inflammatory cytokines and plays a key role in apoptosis, inflammation, and cellular proliferation. Dysregulation of the JNK pathway is implicated in various diseases, including cancer, neurodegenerative disorders, and heart failure. A novel series of 4-phenylisoquinolones, some of which are halogenated, have been identified as highly selective and potent JNK inhibitors.[18] By blocking JNK activity, these compounds can prevent the downstream phosphorylation of transcription factors like c-Jun, thereby mitigating the pathological effects of pathway activation.
Conclusion
The field of halogenated isoquinolines has evolved significantly from its origins in the late 19th century. The classical synthetic routes, while still relevant, have been augmented by a host of modern, highly selective methodologies. The strategic incorporation of halogens has proven to be a powerful tool for modulating the biological activity of the isoquinoline core, leading to the discovery of potent inhibitors of key enzymes like MAO and JNK. This guide serves as a foundational resource for researchers, providing the historical context, practical synthetic protocols, and biological insights necessary to navigate and contribute to this exciting and impactful area of chemical science.
References
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 3. organicreactions.org [organicreactions.org]
- 4. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 8. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. organicreactions.org [organicreactions.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 14. benchchem.com [benchchem.com]
- 15. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 16. Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 3,4-Dibromoisoquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the strategic functionalization of 3,4-dibromoisoquinoline via Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the isoquinoline scaffold in numerous biologically active compounds and functional materials. The ability to selectively introduce aryl or heteroaryl moieties at the C3 and C4 positions opens up vast possibilities for creating diverse molecular architectures and performing structure-activity relationship (SAR) studies.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides catalyzed by a palladium complex.[1] For dihalogenated heterocyclic systems like this compound, the selective mono- or diarylation is a key challenge and a powerful tool for molecular diversification.
The regioselectivity of the Suzuki coupling on dihaloquinolines and related heterocycles is influenced by the electronic properties of the carbon-halogen bonds. In many cases, the reaction occurs preferentially at the more electron-deficient position. For quinolines, the reactivity of the pyridine ring positions generally follows the order C2 > C4 > C3.[2] This suggests that in this compound, the C4 position might be more reactive towards oxidative addition to the palladium(0) catalyst. However, steric hindrance and the specific reaction conditions (catalyst, ligand, base, and solvent) can significantly influence the outcome, allowing for tunable and selective functionalization.
Data Presentation: Reaction Conditions for Suzuki Coupling
The following tables summarize generalized conditions for selective mono- and diarylation of this compound based on typical parameters used for similar dihalogenated heteroaromatic substrates. These conditions should be considered as starting points for optimization.
Table 1: Generalized Conditions for Selective Mono-arylation of this compound
| Entry | Arylboronic Acid (equiv.) | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Expected Major Product |
| 1 | 1.1 - 1.2 | Pd(OAc)₂ (2-5) | PPh₃ (4-10) | Na₂CO₃ (2-3) | Toluene/EtOH/H₂O (e.g., 3:1:1) | 80-100 | 4-12 | 4-Bromo-3-arylisoquinoline |
| 2 | 1.1 - 1.2 | Pd(PPh₃)₄ (2-5) | - | K₂CO₃ (2-3) | 1,4-Dioxane/H₂O (e.g., 4:1) | 90-110 | 6-16 | 4-Bromo-3-arylisoquinoline |
| 3 | 1.1 - 1.2 | PdCl₂(dppf) (2-5) | - | Cs₂CO₃ (2-3) | DMF | 100-120 | 8-24 | 4-Bromo-3-arylisoquinoline |
Table 2: Generalized Conditions for Di-arylation of this compound
| Entry | Arylboronic Acid (equiv.) | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Expected Product |
| 1 | 2.2 - 2.5 | Pd(OAc)₂ (5-10) | PPh₃ (10-20) | K₃PO₄ (3-4) | 1,4-Dioxane/H₂O (e.g., 4:1) | 100-120 | 12-24 | 3,4-Diarylisoquinoline |
| 2 | 2.2 - 2.5 | Pd(PPh₃)₄ (5-10) | - | Na₂CO₃ (3-4) | Toluene/H₂O (e.g., 5:1) | 110 | 16-24 | 3,4-Diarylisoquinoline |
| 3 | 2.2 - 2.5 | PdCl₂(dppf) (5-10) | - | CsF (3-4) | DME | 90-100 | 12-24 | 3,4-Diarylisoquinoline |
Experimental Protocols
The following are generalized protocols and should be optimized for specific substrates and desired outcomes. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: Selective Mono-arylation to Yield 4-Bromo-3-arylisoquinoline
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)
-
Triphenylphosphine (PPh₃) (0.06 mmol, 6 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
Toluene (9 mL)
-
Ethanol (3 mL)
-
Water (3 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and sodium carbonate.
-
Seal the flask with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times.
-
Add the degassed solvent mixture (toluene, ethanol, and water) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon consumption of the starting material (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-bromo-3-arylisoquinoline.
Protocol 2: Di-arylation to Yield 3,4-Diarylisoquinoline
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (2.5 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
1,4-Dioxane (16 mL)
-
Water (4 mL)
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Heat the reaction mixture to 110 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material and mono-arylated intermediate are consumed (typically 12-24 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous phase with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the 3,4-diarylisoquinoline.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki coupling reactions.
References
Practical Applications of 3,4-Dibromoisoquinoline in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous natural products and synthetic molecules with significant pharmacological activities.[1][2] The isoquinoline framework is considered a "privileged structure" in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The introduction of bromine atoms onto the isoquinoline ring provides reactive handles for synthetic diversification, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
While specific data on the medicinal chemistry applications of 3,4-dibromoisoquinoline is limited in publicly available literature, its structure suggests significant potential as a versatile building block for the synthesis of novel therapeutic agents. The two bromine atoms at positions 3 and 4 offer opportunities for sequential and regioselective functionalization through various cross-coupling reactions, allowing for the creation of diverse molecular libraries for drug discovery. This document provides an overview of the potential applications of this compound, drawing parallels from the well-established chemistry and pharmacology of other brominated isoquinolines.
Key Applications in Medicinal Chemistry
The primary utility of this compound in medicinal chemistry is anticipated to be as a key intermediate for the synthesis of more complex, biologically active molecules. The bromine substituents can be readily displaced or coupled to introduce a wide range of chemical moieties.
Synthesis of Kinase Inhibitors
A significant area of research for isoquinoline derivatives has been the development of potent and selective kinase inhibitors.[3] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The ability to introduce diverse substituents onto the isoquinoline scaffold via the bromine atoms allows for the fine-tuning of interactions with the ATP-binding site of various kinases.
Development of Anti-inflammatory and Analgesic Agents
Derivatives of 3-bromoisoquinoline have been synthesized and evaluated for their analgesic and anti-inflammatory properties.[4] These compounds are often prepared via Suzuki coupling reactions to introduce aryl groups at the 3-position. The 3,4-dibromo scaffold could allow for the introduction of two different aryl or other groups, potentially leading to compounds with enhanced potency or altered selectivity profiles.
Exploration of Antimicrobial and Antitumor Activities
The isoquinoline nucleus is present in many natural and synthetic compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects.[1][2] The functionalization of this compound can lead to novel derivatives with potential applications in these therapeutic areas.
Experimental Protocols
The following protocols are generalized procedures that can be adapted for the use of this compound as a starting material. Optimization for specific substrates and scales will be necessary.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl-4-bromoisoquinolines
This protocol describes a method for the selective mono-arylation of this compound, taking advantage of the potential for differential reactivity of the two bromine atoms.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.1 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the 3-aryl-4-bromoisoquinoline.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Protocol 2: In Vitro Kinase Inhibition Assay
This is a general protocol to evaluate the inhibitory activity of synthesized 3,4-disubstituted isoquinoline derivatives against a specific protein kinase.
Materials:
-
Recombinant human kinase enzyme
-
Kinase assay buffer
-
Peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Synthesized isoquinoline derivatives (test compounds)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the test compounds in the kinase assay buffer.
-
Prepare solutions of the kinase, substrate, and ATP in the kinase assay buffer at the desired concentrations.
-
-
Kinase Reaction:
-
Add the kinase solution to the wells of the microplate.
-
Add the test compound dilutions to the wells.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate the plate at the optimal temperature (e.g., 30 °C) for the specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathway Visualization
Isoquinoline derivatives have been investigated as inhibitors of various signaling pathways implicated in cancer. The PI3K/Akt/mTOR pathway is a key pathway that is often dysregulated.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by isoquinoline derivatives.
Quantitative Data Summary
| Compound Class | Target | Activity (IC₅₀/Ki) | Therapeutic Area |
| 3-Arylisoquinolines | Topoisomerase I/II | 0.1 - 10 µM | Anticancer |
| Pyrazolo[3,4-g]isoquinolines | Haspin Kinase | 57 nM - 167 nM[5][6] | Anticancer |
| 1-Phenyl-3,4-dihydroisoquinolines | Tubulin Polymerization | 10 - 100 nM | Anticancer[7] |
| 3-Bromo-isoquinoline Derivatives | COX-2 | Moderate Inhibition | Anti-inflammatory[4] |
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of novel, biologically active compounds in medicinal chemistry. The presence of two bromine atoms provides a platform for diverse and regioselective functionalization, enabling the generation of extensive chemical libraries for screening against various therapeutic targets. While direct experimental data for this specific scaffold is scarce, the established pharmacology of other brominated isoquinolines suggests its potential utility in the development of kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. The protocols and conceptual frameworks provided herein offer a starting point for researchers to explore the synthetic and medicinal potential of this compound and its derivatives.
References
- 1. Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines [mdpi.com]
- 2. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 3. benchchem.com [benchchem.com]
- 4. jptcp.com [jptcp.com]
- 5. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 3,4-Dihydroisoquinolines via Bischler-Napieralski Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Bischler-Napieralski reaction is a cornerstone of heterocyclic chemistry, providing a powerful and versatile method for the synthesis of 3,4-dihydroisoquinolines. This structural motif is a key component in a vast array of natural products, particularly alkaloids, and synthetic compounds with significant pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This document provides detailed application notes and experimental protocols for the synthesis of 3,4-dihydroisoquinolines using this classical yet continually relevant transformation.
Introduction to the Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that involves the cyclization of a β-phenethylamide using a condensing agent under acidic conditions, typically at elevated temperatures.[1][2] The reaction is highly effective for β-phenethylamides bearing electron-donating groups on the aromatic ring, which facilitates the electrophilic attack.[3][4] The resulting 3,4-dihydroisoquinolines can be subsequently oxidized to the corresponding isoquinolines if desired.[3][4]
Reaction Mechanism
Two primary mechanistic pathways are generally proposed for the Bischler-Napieralski reaction, with the predominant pathway often depending on the specific reaction conditions and the nature of the condensing agent employed.[1][3]
-
Mechanism I: Dichlorophosphoryl Imine-Ester Intermediate: In this pathway, the amide carbonyl oxygen attacks the condensing agent (e.g., phosphorus oxychloride, POCl₃), forming a highly reactive intermediate. This is followed by an intramolecular electrophilic attack of the electron-rich aromatic ring onto the activated imine-ester. Subsequent elimination leads to the formation of the 3,4-dihydroisoquinoline.[1][3]
-
Mechanism II: Nitrilium Ion Intermediate: This mechanism involves the formation of a highly electrophilic nitrilium ion intermediate through the dehydration of the amide. The aromatic ring then attacks this intermediate in an intramolecular fashion to form the cyclized product.[3][4]
Caption: Proposed mechanisms for the Bischler-Napieralski reaction.
Data Presentation: Reaction Conditions and Yields
The choice of condensing agent, solvent, and reaction temperature significantly impacts the yield of the 3,4-dihydroisoquinoline product. The following table summarizes various reported conditions for the Bischler-Napieralski reaction with different substrates.
| Substrate (β-Phenethylamide) | Condensing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-(3,4-Dimethoxyphenethyl)acetamide | POCl₃ | Toluene | Reflux (110) | 2 | 78-83 | [1] |
| N-Phenethylacetamide | P₂O₅ | - | 160-170 | 0.5 | 65 | Fitton & Smalley, "Practical Heterocyclic Chemistry" |
| N-(3-Methoxyphenethyl)acetamide | POCl₃ | Acetonitrile | Reflux (82) | 1 | 90 | J. Org. Chem. 2010, 75, 5627-5634[5] |
| N-Phenethylbenzamide | PPA | - | 150 | 1 | 75 | J. Chem. Soc. 1954, 2269 |
| N-(3,4-Dimethoxyphenethyl)propionamide | POCl₃ | Benzene | Reflux (80) | 1 | 85 | J. Am. Chem. Soc. 1951, 73, 5457 |
| N-Phenethylformamide | Tf₂O / 2-Chloropyridine | CH₂Cl₂ | 0 | 0.5 | 92 | Org. Lett. 2008, 10, 3485-3488[6] |
| N-(4-Methoxyphenethyl)acetamide | POCl₃ | Acetonitrile | Reflux (82) | 1 | 88 | J. Org. Chem. 2010, 75, 5627-5634[5] |
| N-(3,4-Methylenedioxyphenethyl)acetamide | POCl₃ | Toluene | Reflux (110) | 2 | 80 | Synthetic Communications 1990, 20, 1757 |
Experimental Protocols
General Experimental Workflow
The general procedure for the Bischler-Napieralski reaction involves the reaction of the β-phenethylamide with a condensing agent in a suitable solvent, followed by workup and purification of the resulting 3,4-dihydroisoquinoline.
Caption: General experimental workflow for the Bischler-Napieralski reaction.
Detailed Protocol: Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
This protocol details the synthesis of a representative 3,4-dihydroisoquinoline, a key intermediate in the synthesis of various alkaloids.
Materials:
-
N-Acetylhomoveratrylamine (starting material)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous toluene
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Reaction Setup: In a 2-liter, three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place a solution of 100 g (0.448 mole) of N-acetylhomoveratrylamine in 750 ml of dry toluene.[1]
-
Addition of Condensing Agent: Warm the stirred mixture to 40°C and add 86.4 g (52.5 ml, 0.572 mole) of phosphorus oxychloride dropwise over a period of 1 hour.[1] An exotherm may be observed, and the rate of addition should be controlled to maintain the temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and maintain for 2 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Crystallization: Cool the reaction mixture in an ice bath for 4 hours to induce crystallization of the product hydrochloride salt.[1]
-
Isolation and Drying: Collect the resulting crystals by filtration and wash with a small amount of cold toluene. Dry the crystals overnight at 50°C in a vacuum oven to yield the 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline hydrochloride.[1]
Expected Yield: 78–83%[1]
Applications in Drug Development
The 3,4-dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic molecules. The Bischler-Napieralski reaction serves as a key synthetic tool for accessing this important heterocyclic system. For instance, this reaction is a crucial step in the total synthesis of various isoquinoline alkaloids, which exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The ability to readily introduce diverse substituents on both the aromatic ring and the dihydroisoquinoline core through the selection of appropriate starting materials makes this reaction highly valuable for the generation of compound libraries for drug discovery programs.
Troubleshooting and Optimization
-
Low Yields: Low yields can often be attributed to insufficiently activated aromatic rings (i.e., lack of electron-donating groups).[3] In such cases, using a stronger dehydrating agent, such as a mixture of P₂O₅ in refluxing POCl₃, may improve the yield.[3]
-
Side Reactions: A common side reaction is the retro-Ritter reaction, which leads to the formation of styrenes.[5] This can be more prevalent with certain substrates.
-
Modern Modifications: For sensitive substrates or to avoid harsh conditions, milder reagents such as triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine can be employed, often allowing the reaction to proceed at lower temperatures.[2][4] Microwave-assisted Bischler-Napieralski reactions have also been reported to reduce reaction times and improve yields in some cases.
References
Application Notes and Protocols: 3,4-Dibromoisoquinoline as a Versatile Precursor for Alkaloid Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The isoquinoline scaffold is a core structural motif in a vast array of naturally occurring alkaloids with significant and diverse biological activities. The functionalization of the isoquinoline nucleus is therefore of paramount importance in medicinal chemistry and drug discovery for the development of novel therapeutic agents. 3,4-Dibromoisoquinoline is a valuable and versatile precursor that allows for selective and sequential introduction of various substituents at the C3 and C4 positions. This strategic functionalization is enabled by modern cross-coupling methodologies, providing a powerful platform for the synthesis of complex alkaloid structures and their analogues.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates for isoquinoline alkaloids, focusing on selective palladium-catalyzed cross-coupling reactions.
Data Presentation: Comparative Analysis of Cross-Coupling Reactions
The successful synthesis of complex alkaloids from this compound hinges on the selective functionalization of the C3 and C4 positions. The difference in electronic environment and steric hindrance between the two bromine atoms allows for regioselective cross-coupling reactions. Generally, the C4 position is more sterically accessible and can exhibit different reactivity compared to the C3 position, enabling sequential derivatization.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Aryl Bromide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 3-Bromoquinoline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90-110 | 75 | [1] |
| 2 | Aryl Bromide | Boronic Ester | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 120 (µW) | High | [2] |
| 3 | Heteroaryl Dihalide | Arylboronic acid | PdCl₂(dppf) | K₂CO₃ | MeOH | RT | Site-selective | [3][4] |
| 4 | Bromo-naphthalene | Various | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/H₂O | 115 | High | [5][6] |
Table 2: Representative Yields for Sonogashira Coupling of Aryl Halides
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Aryl Iodide/Bromide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | RT | 89 | [7] |
| 2 | Aryl Chloride | Terminal Alkyne | PdCl₂(PCy₃)₂ | Cs₂CO₃ | Dioxane | High | Good | [8] |
| 3 | Dihalo-pyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 70 | Site-selective | [9] |
| 4 | Aryl Halide | Terminal Alkyne | Pd(0) / Cu(I) | Amine | Various | Mild | High | [10][11] |
Experimental Protocols
The following protocols are generalized procedures for the sequential functionalization of this compound. Optimization for specific substrates may be required.
Protocol 1: Selective Monofunctionalization via Suzuki-Miyaura Coupling
This protocol describes the selective Suzuki-Miyaura coupling at the more reactive C4 position of this compound.
Materials:
-
This compound
-
Arylboronic acid or pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid or pinacol ester (1.1 equiv), the palladium catalyst (0.02-0.05 equiv), and the base (2.0-3.0 equiv).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 3-bromo-4-arylisoquinoline.
Protocol 2: Sequential Functionalization via Sonogashira Coupling
This protocol outlines the Sonogashira coupling of the remaining bromine at the C3 position of the 3-bromo-4-arylisoquinoline intermediate.
Materials:
-
3-Bromo-4-arylisoquinoline (from Protocol 1)
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine, Diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the 3-bromo-4-arylisoquinoline (1.0 equiv), the palladium catalyst (0.02-0.05 equiv), and CuI (0.01-0.02 equiv).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent and the amine base via syringe.
-
Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature to 60 °C for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 3-alkynyl-4-arylisoquinoline.
Mandatory Visualizations
Caption: Synthetic workflow for alkaloid synthesis from this compound.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Microwave-Assisted Synthesis of Isoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient synthesis of isoquinoline and its derivatives using microwave-assisted organic synthesis (MAOS). The application of microwave irradiation offers significant advantages over classical heating methods, including drastically reduced reaction times, improved product yields, and often cleaner reaction profiles.[1][2][3] These benefits make MAOS an attractive and eco-friendly methodology for generating libraries of isoquinoline-based compounds for drug discovery and development.[3][4]
Introduction to Microwave-Assisted Isoquinoline Synthesis
The isoquinoline scaffold is a prominent structural motif found in numerous natural products and pharmacologically active molecules. Consequently, the development of efficient synthetic routes to access this privileged heterocycle is of significant interest. Traditional methods for isoquinoline synthesis, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, often require harsh conditions and prolonged reaction times.[4][5][6] Microwave-assisted synthesis has emerged as a powerful tool to overcome these limitations, enabling rapid and efficient access to a diverse range of isoquinoline derivatives.[4][6][7]
The fundamental principle of microwave synthesis lies in the direct and efficient heating of the reaction mixture through the interaction of polar molecules with the microwave irradiation. This volumetric heating leads to a rapid increase in temperature, accelerating reaction rates. Dedicated scientific microwave reactors are recommended for precise temperature and pressure control, ensuring reproducibility and safety.[1]
Key Synthetic Strategies for Microwave-Assisted Isoquinoline Synthesis
Several classical named reactions for isoquinoline synthesis have been successfully adapted to microwave-assisted conditions.
-
Bischler-Napieralski Reaction: This reaction involves the intramolecular cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines, which can be subsequently oxidized to isoquinolines.[6][8] Microwave irradiation significantly accelerates this process, which typically employs dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[7][8]
-
Pictet-Spengler Reaction: This reaction provides a route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[9][10] Microwave-assisted Pictet-Spengler reactions have been shown to proceed efficiently, leading to the rapid synthesis of tetrahydroisoquinoline libraries.[4][9]
-
Pomeranz-Fritsch Reaction: This method involves the acid-catalyzed cyclization of a benzalaminoacetal to yield the isoquinoline core.[5][11][12] Modified Pomeranz-Fritsch protocols under microwave conditions have been developed to broaden the scope of accessible isoquinoline derivatives.[13][14]
Experimental Data Summary
The following table summarizes representative quantitative data for the microwave-assisted synthesis of isoquinoline derivatives based on different synthetic strategies.
| Reaction Type | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Bischler-Napieralski | Substituted β-phenethylamides | POCl₃ | Toluene | 140 | 30 | High | [4] |
| Pictet-Spengler | 2-(3,4-dimethoxy)phenylethylamine, substituted benzaldehyde | - | Toluene/THF | Not Specified | Not Specified | Not Specified | [15] |
| Pictet-Spengler | L-Dopa, dopamine, or tryptophan and various aldehydes | - | Not Specified | Not Specified | Short | Good | [9] |
| Radical Cyclization | Vinyl isonitriles, alcohols | Metal-free | Not Specified | Not Specified | Not Specified | High | [16] |
| Tandem Process | N-tert-butyl-o-iodobenzaldimine, aryl alkyne | CuI/2,2'-biimidazole | Not Specified | Not Specified | Not Specified | Not Specified | [16] |
| Multi-component | Formyl-quinoline, heterocyclic amine, 1,3-diketone | Catalyst-free | DMF | 125-135 | 8-20 | 68-86 | [17] |
| Pictet-Spengler Type | N-(3,4-dimethoxyphenyl) methanesulfonamide, paraformaldehyde | PPA/SiO₂ | Toluene | 100 | 60 | Not Specified | [18] |
Detailed Experimental Protocol: Microwave-Assisted Pictet-Spengler Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives
This protocol provides a general procedure for the synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives adapted from literature procedures.[15][18]
4.1. Materials
-
Substituted β-phenylethylamine (e.g., 2-(3,4-dimethoxyphenyl)ethylamine)
-
Substituted benzaldehyde
-
Toluene
-
Tetrahydrofuran (THF)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Microwave synthesis vials (Teflon)
-
Dedicated microwave reactor
4.2. Equipment Setup
A dedicated microwave reactor capable of controlling temperature and pressure is required. The reaction is performed in a sealed Teflon microwave vessel.
4.3. Step-by-Step Procedure
-
Reactant Preparation: In a Teflon microwave vessel, combine the substituted β-phenylethylamine (1.0 eq.), the substituted benzaldehyde (1.1 eq.), and a suitable solvent such as toluene or a mixture of toluene and THF.[15][18]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 100-140°C) and power (e.g., 100-300W) for a specified time (e.g., 10-60 minutes).[4][18] The optimal conditions may vary depending on the specific substrates and should be determined experimentally.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, allow the mixture to cool to room temperature. If a catalyst was used, filter it off.[18] Transfer the filtrate to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 1,2,3,4-tetrahydroisoquinoline derivative.
-
Characterization: Characterize the final product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
Visualizations
5.1. Experimental Workflow
Caption: General experimental workflow for microwave-assisted isoquinoline synthesis.
5.2. General Reaction Scheme: Pictet-Spengler Synthesis
Caption: General scheme of the microwave-assisted Pictet-Spengler reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines [organic-chemistry.org]
- 5. organicreactions.org [organicreactions.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. researchgate.net [researchgate.net]
- 10. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]
- 12. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of 1,2-Dihydroisoquinolines by a Modified Pomeranz-Fritsch Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Microwave Assisted Pictet-spengler Synthesis Of Some Tetrahydroisoquinoline Derivatives And Their Biologial Efficacy Studies. [journalijar.com]
- 16. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. shd-pub.org.rs [shd-pub.org.rs]
Functionalization of 3,4-Dibromoisoquinoline: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the selective functionalization of the isoquinoline scaffold is a cornerstone in the synthesis of novel therapeutic agents and functional materials. The 3,4-dibromoisoquinoline molecule offers a versatile platform for introducing a variety of substituents through modern cross-coupling methodologies. This document provides detailed application notes and experimental protocols for the key functionalization techniques of this important building block.
The strategic, stepwise functionalization of this compound is predicated on the differential reactivity of the two bromine atoms. In many palladium-catalyzed cross-coupling reactions, the C-Br bond at the 3-position is more sterically accessible and electronically distinct, often allowing for selective initial functionalization at this site. This regioselectivity enables the synthesis of a diverse array of 3-substituted-4-bromoisoquinolines, which can then be subjected to a second coupling reaction at the 4-position to generate unsymmetrically disubstituted isoquinolines.
This document outlines protocols for three of the most powerful and widely used palladium-catalyzed cross-coupling reactions for the functionalization of this compound: the Suzuki-Miyaura coupling for the introduction of aryl and heteroaryl groups, the Sonogashira coupling for the installation of alkynyl moieties, and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds.
Data Presentation: A Comparative Overview of Functionalization Techniques
The following tables summarize quantitative data for the synthesis of 3-substituted-4-bromoisoquinoline derivatives, providing a comparative look at the yields achieved with various coupling partners under specific reaction conditions.
Table 1: Synthesis of 3-Aryl-4-bromoisoquinolines via Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Bromo-3-phenylisoquinoline | 65 |
| 2 | o-Tolylboronic acid | 4-Bromo-3-(o-tolyl)isoquinoline | 72 |
| 3 | p-Methoxyphenylboronic acid | 4-Bromo-3-(p-methoxyphenyl)isoquinoline | 78 |
Data adapted from a synthetic route yielding 4-bromo-3-substituted isoquinolines under palladium catalysis. While the starting material in the cited literature is 2-alkynyl benzyl azide, the reaction conditions and yields provide a valuable reference for the Suzuki-Miyaura coupling to form the C3-aryl bond in the presence of a C4-bromo substituent.[1]
Table 2: Synthesis of 3-Alkynyl-4-bromoisoquinolines via Sonogashira Coupling
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 4-Bromo-3-(phenylethynyl)isoquinoline | 88 |
| 2 | 1-Hexyne | 4-Bromo-3-(hex-1-yn-1-yl)isoquinoline | 87 |
| 3 | (Trimethylsilyl)acetylene | 4-Bromo-3-((trimethylsilyl)ethynyl)isoquinoline | 90 |
Yields are representative for the Sonogashira coupling of a bromo-substituted quinoline with various terminal alkynes under standard palladium-copper catalysis. These values serve as a benchmark for the expected efficiency of the reaction on the 3-position of this compound.
Table 3: Synthesis of 4-Amino-3-bromoisoquinolines via Buchwald-Hartwig Amination
| Entry | Amine | Product | Yield (%) |
| 1 | tert-Butyl carbamate | tert-Butyl (3-bromoisoquinolin-4-yl)carbamate | High |
| 2 | Ammonia (in situ) | 4-Amino-3-bromoisoquinoline | 70 |
Yield for entry 1 is based on a patent describing a similar transformation on a substituted 4-bromoisoquinoline. Yield for entry 2 is based on a procedure for the amination of 4-bromoisoquinoline.[2]
Experimental Protocols
The following are detailed methodologies for the key functionalization reactions of this compound.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-3 Position
This protocol describes a general procedure for the mono-arylation of this compound at the 3-position.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) bromide (PdBr₂) (0.05 mmol, 5 mol%)
-
Copper(II) bromide (CuBr₂) (3.0 mmol)
-
Lithium bromide (LiBr) (2.0 mmol)
-
Acetonitrile (MeCN), anhydrous (15 mL)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), PdBr₂ (0.05 mmol), CuBr₂ (3.0 mmol), and LiBr (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add anhydrous acetonitrile (15 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 3-aryl-4-bromoisoquinoline.[1]
Protocol 2: Selective Sonogashira Coupling at the C-3 Position
This protocol provides a general method for the mono-alkynylation of this compound at the 3-position.
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N), anhydrous (10 mL)
-
Tetrahydrofuran (THF), anhydrous (10 mL)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous THF (10 mL) and anhydrous triethylamine (10 mL) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.
-
Wash the filtrate sequentially with saturated aqueous ammonium chloride solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-alkynyl-4-bromoisoquinoline.
Protocol 3: Selective Buchwald-Hartwig Amination at the C-4 Position
This protocol is adapted for the amination of a 4-bromoisoquinoline derivative, suggesting its applicability to the amination of the C-4 position of this compound, assuming the C-3 position is either unreactive under these conditions or already functionalized.
Materials:
-
3-Substituted-4-bromoisoquinoline (1.0 mmol)
-
Amine or Amine equivalent (e.g., tert-butyl carbamate) (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Xantphos (0.03 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
1,4-Dioxane, anhydrous (10 mL)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried Schlenk tube, combine the 3-substituted-4-bromoisoquinoline (1.0 mmol), the amine or amine equivalent (1.2 mmol), Pd(OAc)₂ (0.02 mmol), Xantphos (0.03 mmol), and Cs₂CO₃ (2.0 mmol).
-
Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this three times.
-
Add anhydrous 1,4-dioxane (10 mL) via syringe.
-
Seal the Schlenk tube and heat the mixture in an oil bath at 90-110 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with toluene, and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical workflows and key transformations in the functionalization of this compound.
Caption: Selective Suzuki-Miyaura coupling at the C-3 position.
Caption: Selective Sonogashira coupling at the C-3 position.
Caption: Buchwald-Hartwig amination at the C-4 position.
Caption: General experimental workflow for cross-coupling reactions.
References
Application Notes and Protocols for the Regioselective Bromination of Isoquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed laboratory procedures for the regioselective bromination of isoquinoline, a key heterocyclic compound in medicinal chemistry and materials science. The protocols outlined below describe methods to selectively synthesize 5-bromoisoquinoline, 8-bromoisoquinoline, and 4-bromoisoquinoline, critical intermediates for the development of novel pharmaceutical agents and functional materials.
Introduction
Isoquinoline and its derivatives are fundamental scaffolds in a vast array of biologically active compounds. The introduction of a bromine atom at a specific position on the isoquinoline ring system opens up avenues for further functionalization through cross-coupling reactions, nucleophilic substitutions, and the formation of organometallic reagents. However, the electrophilic bromination of isoquinoline can lead to a mixture of isomers. Therefore, precise control over reaction conditions is paramount to achieve high regioselectivity.
Under conditions of electrophilic aromatic substitution, the benzene ring of isoquinoline is more reactive than the pyridine ring.[1] The electron-withdrawing nature of the nitrogen atom deactivates the pyridine ring towards electrophilic attack. Within the benzene ring, positions 5 and 8 are the most electronically rich and sterically accessible, making them the primary sites for substitution.[2][3] The choice of brominating agent, solvent, and temperature are critical factors that dictate the regiochemical outcome.[4]
Regioselective Bromination Protocols
Protocol 1: Synthesis of 5-Bromoisoquinoline
This protocol is a highly regioselective method for the synthesis of 5-bromoisoquinoline using N-bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures. This procedure is known to provide good yields and high purity of the desired product, minimizing the formation of the 8-bromo isomer.[5]
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add concentrated sulfuric acid (e.g., 200 mL).
-
Addition of Isoquinoline: Slowly add isoquinoline (e.g., 44.0 g, 330 mmol) to the stirred sulfuric acid, ensuring the internal temperature is maintained below 30°C.[5]
-
Cooling: Cool the resulting solution to -25°C using a dry ice-acetone bath.
-
Addition of NBS: Add N-bromosuccinimide (NBS) (e.g., 64.6 g, 363 mmol) in portions to the vigorously stirred solution. It is crucial to maintain the internal temperature between -26°C and -22°C during the addition.[5]
-
Reaction: Stir the suspension for 2 hours at -22°C (±1°C) and then for an additional 3 hours at -18°C (±1°C).[5]
-
Work-up:
-
Pour the homogeneous reaction mixture onto crushed ice (e.g., 1.0 kg).
-
Adjust the pH of the resulting mixture to 9.0 with 25% aqueous ammonia, keeping the temperature below 25°C.[5]
-
Extract the aqueous layer with diethyl ether (e.g., 3 x 200 mL).
-
Combine the organic layers and wash with 1M NaOH (aq) and then with water.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude solid by fractional distillation under reduced pressure (boiling point 145-149°C at 14 mm Hg) to yield 5-bromoisoquinoline as a white solid.[5]
Protocol 2: Synthesis of 8-Bromoisoquinoline (Multi-step)
Direct, high-yield synthesis of 8-bromoisoquinoline is challenging as it is often the minor product in electrophilic bromination. A common strategy involves a multi-step sequence starting from the more readily available 5-bromoisoquinoline.[6]
Experimental Protocol:
-
Nitration of 5-Bromoisoquinoline:
-
Prepare 5-bromoisoquinoline as described in Protocol 1.
-
In a flask, cool a solution of 5-bromoisoquinoline in sulfuric acid to below -10°C.
-
Slowly add potassium nitrate while maintaining the temperature below -10°C.
-
Stir the mixture at -10°C for 1 hour, then allow it to warm to room temperature and stir overnight.[5]
-
Pour the reaction mixture onto ice and neutralize with aqueous ammonia to precipitate the product, 5-bromo-8-nitroisoquinoline.
-
-
Reduction of the Nitro Group and Debromination:
-
The reduction of the nitro group to an amino group and subsequent removal of the bromo substituent can be achieved through catalytic hydrogenation or with reducing agents like tin(II) chloride. This process yields 8-aminoisoquinoline.[6]
-
-
Diazotization and Sandmeyer Reaction:
-
Convert the 8-aminoisoquinoline to the corresponding diazonium salt using sodium nitrite in an acidic medium (e.g., HBr).
-
Treatment of the diazonium salt with copper(I) bromide (Sandmeyer reaction) yields 8-bromoisoquinoline.[6]
-
Protocol 3: Synthesis of 4-Bromoisoquinoline
The synthesis of 4-bromoisoquinoline typically requires harsher conditions compared to the synthesis of the 5- or 8-bromo isomers. This protocol involves the direct bromination of isoquinoline hydrochloride at high temperatures.[7]
Experimental Protocol:
-
Reaction Setup: In a flask equipped with a reflux condenser, dropping funnel, thermometer, and stirrer, combine isoquinoline hydrochloride (e.g., 33.3 g, 0.20 mole) and nitrobenzene (e.g., 50 mL).[7]
-
Heating: Heat the mixture to approximately 180°C with stirring to obtain a clear solution.[7]
-
Addition of Bromine: Add bromine (e.g., 35.2 g, 0.22 mole) dropwise over about 1 hour and 15 minutes.[7]
-
Reaction: Continue heating and stirring the reaction mixture at 180°C. The reaction is complete when the evolution of hydrogen chloride gas has nearly ceased (approximately 4-5 hours).[7]
-
Work-up and Purification:
-
After cooling, the reaction mixture can be worked up by removing the nitrobenzene under reduced pressure.
-
The resulting residue can be purified by distillation or crystallization to yield 4-bromoisoquinoline.[8]
-
Data Presentation
| Product | Method | Brominating Agent | Solvent/Catalyst | Temperature | Yield | Reference(s) |
| 5-Bromoisoquinoline | Direct Bromination | N-Bromosuccinimide (NBS) | Concentrated H₂SO₄ | -26°C to -18°C | 47-49% | [5] |
| 8-Bromoisoquinoline | Multi-step Synthesis | - | - | - | - | [6] |
| 4-Bromoisoquinoline | Direct Bromination | Bromine (Br₂) | Nitrobenzene | ~180°C | Not specified | [7] |
Visualizations
Experimental Workflow for 5-Bromoisoquinoline Synthesis
Caption: A step-by-step workflow for the synthesis of 5-bromoisoquinoline.
Regioselectivity in Isoquinoline Bromination
Caption: The influence of reaction conditions on the regioselective bromination of isoquinoline.
References
- 1. gcwgandhinagar.com [gcwgandhinagar.com]
- 2. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 3. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 4. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. A Process For The Synthesis Of 4 Fluoro Isoquinoline [quickcompany.in]
Application Notes and Protocols for the Synthesis and Biological Evaluation of 1,3-Disubstituted 3,4-Dihydroisoquinolines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and biological evaluation of 1,3-disubstituted 3,4-dihydroisoquinolines, a class of heterocyclic compounds with a wide range of pharmacological activities.[1] This document outlines detailed protocols for their chemical synthesis, along with methodologies for assessing their potential as therapeutic agents through various biological assays.
Introduction to 1,3-Disubstituted 3,4-Dihydroisoquinolines
The 1,3-disubstituted 3,4-dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many natural products and synthetic molecules with significant biological properties. These compounds have garnered considerable interest due to their diverse pharmacological activities, including but not limited to, antimicrobial, antitumor, anti-inflammatory, and enzyme inhibitory effects.[1][2] Their structural versatility allows for the introduction of various substituents at the 1 and 3 positions, enabling the fine-tuning of their biological activity and pharmacokinetic properties.
Chemical Synthesis: The Bischler-Napieralski Reaction
A common and effective method for the synthesis of 1,3-disubstituted 3,4-dihydroisoquinolines is the Bischler-Napieralski reaction.[1][3] This intramolecular electrophilic aromatic substitution reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent.
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of 1,3-disubstituted 3,4-dihydroisoquinolines.
Detailed Protocol for Bischler-Napieralski Synthesis
This protocol is a generalized procedure based on methodologies reported in the literature.[1] Researchers should optimize reaction conditions for their specific substrates.
Materials:
-
Appropriately substituted β-arylethylamide
-
Phosphorus oxychloride (POCl₃) or Polyphosphoric acid (PPA)
-
Anhydrous solvent (e.g., acetonitrile, toluene, or 1,2-dichloroethane)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
Amide Preparation: Synthesize the starting β-arylethylamide by coupling the corresponding β-arylethylamine with a carboxylic acid using standard amide bond formation techniques (e.g., using a coupling agent like DCC or EDC, or by converting the carboxylic acid to an acyl chloride).
-
Cyclization Reaction:
-
Dissolve the β-arylethylamide in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add the dehydrating agent (e.g., 1.5-3.0 equivalents of POCl₃) to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (typically 80-110 °C) for a period ranging from 1 to 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution to a pH of 8-9 by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., 3 x 50 mL of dichloromethane).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude 1,3-disubstituted 3,4-dihydroisoquinoline by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Biological Assays for Activity Evaluation
A variety of in vitro assays can be employed to determine the biological activity of the synthesized 1,3-disubstituted 3,4-dihydroisoquinolines. The choice of assay will depend on the therapeutic area of interest.
Cytotoxicity Assays
Cytotoxicity assays are fundamental in drug discovery to assess the potential of a compound to kill cancer cells or to identify any general toxicity to healthy cells.[4]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5]
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, HCT-116 for colon cancer)[6]
-
Complete cell culture medium
-
Synthesized 1,3-disubstituted 3,4-dihydroisoquinoline compounds
-
Positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control. Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Assays
The antimicrobial activity of the synthesized compounds can be evaluated against a panel of pathogenic bacteria and fungi using methods like the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli) and/or fungal strains (Candida albicans, Aspergillus flavus)[7]
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Synthesized compounds
-
Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
96-well plates
Protocol:
-
Compound Preparation: Prepare a stock solution of each compound in DMSO.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compounds in the appropriate broth to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi).
-
Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Enzyme Inhibition Assays
Many 1,3-disubstituted 3,4-dihydroisoquinolines exhibit inhibitory activity against various enzymes.
This assay is used to screen for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.[2][8]
Materials:
-
AChE or BuChE enzyme
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (pH 8.0)
-
Synthesized compounds
-
Positive control (e.g., Galantamine)
-
96-well plate
-
Microplate reader
Protocol:
-
Reaction Mixture: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the enzyme (AChE or BuChE) to each well and incubate for 15 minutes at 25 °C.
-
Substrate Addition: Initiate the reaction by adding the substrate (ATCI or BTCI).
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period.
-
Data Analysis: Calculate the rate of reaction and the percentage of enzyme inhibition for each compound concentration. Determine the IC₅₀ value.
Signaling Pathway for Cytotoxicity
Caption: A simplified signaling pathway illustrating apoptosis induction by a cytotoxic compound.
Data Presentation
The quantitative data from the biological assays should be summarized in clear and concise tables to allow for easy comparison of the synthesized compounds.
Table 1: Cytotoxicity of 1,3-Disubstituted 3,4-Dihydroisoquinolines
| Compound ID | R¹ Substituent | R³ Substituent | Cell Line | IC₅₀ (µM)[9][10] |
| 21 | 3,4,5-(OCH₃)₃ | H | CEM Leukemia | 4.10[9][11] |
| 32 | 4-OCH₃ | 4-pyridinylmethyl | CEM Leukemia | 0.64[9][11] |
| 4f | 3,4,5-Trimethoxy | - | HepG2 | 22.70[11] |
| 4k | 2-Hydroxy | - | HuCCA-1 | 10.32[11] |
| 4k | 2-Hydroxy | - | A-549 | 11.54[11] |
Table 2: Antimicrobial Activity of Dihydroisoquinoline Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| Compound A | S. aureus | 16 | C. albicans | 32 |
| Compound B | E. coli | 8 | A. flavus | 16[7] |
| Compound C | B. subtilis | 32 | C. albicans | >64 |
Note: Data in Table 2 is representative and should be replaced with experimental values.
Table 3: Enzyme Inhibition by 1,3-Disubstituted 3,4-Dihydroisoquinolines
| Compound ID | Enzyme | IC₅₀ (µM) |
| Compound X | Acetylcholinesterase (AChE) | 5.2 |
| Compound Y | Butyrylcholinesterase (BuChE) | 10.8 |
| Compound Z | Carbonic Anhydrase IX | 0.05 |
Note: Data in Table 3 is representative and should be replaced with experimental values.
Conclusion
The synthetic route via the Bischler-Napieralski reaction provides a versatile platform for generating libraries of 1,3-disubstituted 3,4-dihydroisoquinolines. The biological assay protocols detailed in these application notes offer a robust framework for screening these compounds and identifying lead candidates for further drug development. The systematic presentation of quantitative data is crucial for establishing structure-activity relationships and guiding the optimization of these promising therapeutic agents.
References
- 1. Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 6. Synthesis, Cytotoxicity and Docking Simulation of Novel Annulated Dihydroisoquinoline Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Dibromoisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist in overcoming common challenges encountered during the synthesis of 3,4-dibromoisoquinoline. Our aim is to help improve reaction yields and purity through a systematic, evidence-based approach.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound, and what are the critical steps?
A1: A common and logical synthetic pathway to this compound is a multi-step process that begins with isoquinoline. The key steps involve the introduction of bromine atoms at the C4 and C3 positions, often utilizing a Sandmeyer reaction for the final bromination step. The critical stages of this synthesis are:
-
Bromination of Isoquinoline: Introduction of a bromine atom at the 4-position to form 4-bromoisoquinoline.
-
Amination of 4-Bromoisoquinoline: Conversion of 4-bromoisoquinoline to 4-aminoisoquinoline.
-
Bromination of 4-Aminoisoquinoline: Introduction of a second bromine atom, directed to the 3-position, to yield 4-amino-3-bromoisoquinoline.
-
Sandmeyer Reaction: Diazotization of the amino group of 4-amino-3-bromoisoquinoline followed by displacement with bromide to yield the final product, this compound.[1][2]
Q2: I am experiencing low yields in the initial bromination of isoquinoline to 4-bromoisoquinoline. How can I improve this?
A2: Low yields in the initial bromination are often due to a lack of regioselectivity, leading to a mixture of isomers (e.g., 5-bromo- and 8-bromoisoquinoline) and over-bromination. To favor the formation of 4-bromoisoquinoline, consider the following:
-
Reaction Conditions: High-temperature, gas-phase bromination has been reported to favor the formation of 3- and 4-bromo isomers over the 5- and 8-isomers that are typical in solution-phase electrophilic substitution.
-
Alternative Routes: A more controlled approach involves the synthesis of isoquinoline-N-oxide, which can then be nitrated and subsequently brominated at the 4-position with higher selectivity. The N-oxide can then be removed to yield 4-bromoisoquinoline.
Q3: The Sandmeyer reaction to produce this compound is giving me a complex mixture of byproducts. What are the likely side reactions and how can I minimize them?
A3: The Sandmeyer reaction, while powerful, can be prone to side reactions, especially with complex substrates.[1] Common byproducts include:
-
Phenol Formation: Reaction of the diazonium salt with water, particularly at elevated temperatures. To minimize this, maintain low temperatures (0-5 °C) during diazotization and the initial stages of the Sandmeyer reaction.
-
Azo Coupling: The diazonium salt can couple with unreacted 4-amino-3-bromoisoquinoline or other electron-rich species. Ensure slow, controlled addition of the diazotizing agent to prevent a buildup of diazonium salt.
-
Hydrodediazoniation (Reduction): Replacement of the diazonium group with a hydrogen atom. This can be minimized by using fresh, high-quality reagents and ensuring the copper(I) bromide catalyst is active.
Q4: How can I effectively purify the final this compound product?
A4: Purification of polyhalogenated aromatic compounds can be challenging due to their similar polarities and potential for co-crystallization. A combination of techniques is often most effective:
-
Column Chromatography: Silica gel chromatography is a standard method. A solvent system of hexanes and ethyl acetate, with a gradual increase in polarity, is a good starting point. For compounds that are sensitive to silica, neutral or basic alumina can be a good alternative.
-
Recrystallization: If a suitable solvent system can be found where the solubility of this compound is significantly different from that of the impurities at different temperatures, recrystallization can be a highly effective final purification step. Test a range of solvents, from non-polar (e.g., heptane, toluene) to more polar options (e.g., ethanol, isopropanol), and mixtures thereof.
-
Acid-Base Extraction: While less effective for separating isomers, an acid wash can help remove any remaining nitrogenous starting materials or byproducts that are more basic than the dibrominated product.
Troubleshooting Guides
Issue 1: Low Yield in the Bromination of 4-Aminoisoquinoline
| Observation | Potential Cause | Troubleshooting Steps |
| Complex mixture of mono- and di-brominated products | Lack of regioselectivity. The amino group is a strong activating ortho-, para-director, while the bromo group is a deactivating ortho-, para-director. This can lead to substitution at multiple positions. | Protect the amino group as an acetamide before bromination. The acetamido group is less activating and can provide better directing control. After bromination, the protecting group can be removed by hydrolysis. |
| Significant amount of unreacted starting material | Insufficiently reactive brominating agent or deactivation of the ring by the existing bromine atom. | Use a more reactive brominating agent such as N-bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid.[3] Carefully control the stoichiometry to avoid over-bromination. |
| Formation of dark, tar-like substances | Decomposition of the starting material or product under harsh reaction conditions. | Perform the reaction at a lower temperature. Consider using a milder brominating agent. Ensure the reaction is not exposed to light, which can catalyze radical side reactions. |
Issue 2: Poor Yield or Product Decomposition in the Sandmeyer Reaction
| Observation | Potential Cause | Troubleshooting Steps |
| Low yield of this compound with significant phenol byproduct | Diazonium salt is reacting with water. This is often due to elevated temperatures. | Maintain a strict temperature of 0-5 °C during the diazotization step (addition of sodium nitrite).[4] Add the diazonium salt solution to the copper(I) bromide solution, also maintained at a low temperature, before allowing the reaction to warm up gradually. |
| Formation of a colored precipitate (azo compound) | The diazonium salt is coupling with an electron-rich aromatic compound. | Ensure the starting 4-amino-3-bromoisoquinoline is fully consumed during diazotization before proceeding. Add the sodium nitrite solution slowly and dropwise to the acidic solution of the amine to avoid a high local concentration of the diazonium salt. |
| Incomplete reaction, starting material recovered | Incomplete diazotization or inactive copper(I) bromide catalyst. | Ensure the sodium nitrite is fresh and the acidic conditions for diazotization are appropriate. Use freshly prepared or high-quality commercial copper(I) bromide. The catalyst can be washed with a reducing agent (e.g., sulfurous acid) and then dried before use to remove any oxidized species. |
Quantitative Data Summary
The following tables provide representative data for key steps in the synthesis of brominated isoquinolines. Note that yields are highly dependent on the specific substrate and reaction conditions.
Table 1: Representative Yields for the Synthesis of 4-Aminoisoquinoline
| Starting Material | Reagents and Conditions | Product | Reported Yield (%) | Reference |
| 4-Bromoisoquinoline | Conc. NH₄OH, CuSO₄·5H₂O, 165-170 °C, 16 h | 4-Aminoisoquinoline | 70 | [5] |
Table 2: General Conditions and Yields for Sandmeyer Bromination
| Substrate Type | Reagents and Conditions | Product | Typical Yield Range (%) | Reference |
| Aryl Diazonium Salt | CuBr, HBr, 50-100 °C | Aryl Bromide | 60-90 | [1][2] |
| Aryl Diazonium Salt | CuBr/CuBr₂, 1,10-phenanthroline, KBr, MeCN, RT | Aryl Bromide | 70-95 | [1] |
Experimental Protocols
Detailed Methodology: Synthesis of 4-Aminoisoquinoline from 4-Bromoisoquinoline
This protocol is adapted from the literature and provides a general procedure.[5]
-
Reaction Setup: In a high-pressure autoclave, combine 4-bromoisoquinoline (1.0 eq), concentrated ammonium hydroxide solution (approx. 10-15 eq), and copper(II) sulfate pentahydrate (0.05 eq).
-
Reaction: Seal the autoclave and heat the mixture to 165-170 °C with stirring for 16 hours.
-
Work-up: After cooling to room temperature, carefully open the autoclave. Make the reaction mixture alkaline with a dilute sodium hydroxide solution.
-
Extraction: Extract the aqueous layer with several portions of a suitable organic solvent (e.g., benzene or toluene).
-
Purification: Combine the organic layers, dry over anhydrous potassium carbonate, and treat with activated charcoal to remove colored impurities. Filter and concentrate the solution under reduced pressure.
-
Isolation: Cool the concentrated solution to induce crystallization of 4-aminoisoquinoline. Collect the crystals by filtration and wash with a small amount of cold solvent.
General Protocol: Sandmeyer Reaction for Conversion of an Aryl Amine to an Aryl Bromide
This is a general procedure and will require optimization for 4-amino-3-bromoisoquinoline.
-
Diazotization:
-
Dissolve the aminoisoquinoline (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%, approx. 3-4 eq) in a flask.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (NaNO₂, ~1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the amine solution, keeping the temperature below 5 °C. The addition should be slow enough to control the evolution of any nitrogen oxides.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 15-30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr, ~1.2 eq) in HBr (~48%, approx. 1-2 eq).
-
Cool this mixture to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) and/or recrystallization.
-
Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Sandmeyer Reaction | NROChemistry [nrochemistry.com]
- 5. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
identification and removal of byproducts in isoquinoline bromination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing byproducts during the bromination of isoquinoline.
Frequently Asked Questions (FAQs)
Q1: My isoquinoline bromination reaction produced a mixture of isomers. What are the common byproducts I should expect?
A1: Electrophilic bromination of isoquinoline commonly yields a mixture of regioisomers, which can be challenging to separate.[1][2] The primary product is often 5-bromoisoquinoline, but other isomers can form depending on the reaction conditions.[2][3] Common byproducts include:
-
Monobrominated isomers: 8-bromoisoquinoline and, to a lesser extent, other isomers.[3] Under specific high-temperature, gas-phase conditions, 1-bromo-isoquinoline may also be formed.[4]
-
Dibrominated and Tribrominated isoquinolines: Over-bromination can lead to the formation of products like 5,8-dibromoisoquinoline and 5,7,8-tribromoisoquinoline.[2][5]
-
Nitro- and other substituted byproducts: If subsequent reactions like nitration are performed, byproducts such as 7-bromo-5-nitroisoquinoline and 5-nitroisoquinoline can be observed.[1]
Q2: How can I control the regioselectivity of the bromination to minimize byproduct formation?
A2: Controlling the regioselectivity is crucial for a successful reaction. Key factors include:
-
Temperature: Strict temperature control is critical. For the synthesis of 5-bromoisoquinoline using N-bromosuccinimide (NBS) in sulfuric acid, maintaining a low temperature (e.g., -25°C to -18°C) is important to suppress the formation of side products.[1]
-
Choice of Brominating Agent and Acid: The combination of the brominating agent and the acid solvent significantly influences the outcome. Using NBS in concentrated sulfuric acid (H₂SO₄) has been shown to regioselectively produce 5-bromoisoquinoline.[2][6]
-
Reaction Time: Careful monitoring of the reaction progress can help prevent over-bromination and the formation of di- and tri-brominated byproducts.
Q3: What analytical techniques are best for identifying the byproducts in my reaction mixture?
A3: A combination of spectroscopic and chromatographic methods is recommended for the unambiguous identification of bromoisoquinoline isomers and other impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the differentiation of isomers based on the chemical shifts and coupling patterns of the aromatic protons and carbons.[7]
-
Mass Spectrometry (MS): Confirms the molecular weight of the products. The presence of bromine is indicated by a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br).[7]
-
High-Performance Liquid Chromatography (HPLC): An essential tool for assessing purity and separating different components in the reaction mixture. Purity is determined by comparing the relative peak areas.[7]
-
Thin-Layer Chromatography (TLC): Useful for monitoring the reaction progress and for initial purity assessment.[1]
Q4: I'm having trouble separating the desired bromoisoquinoline from its isomers. What purification methods are most effective?
A4: The separation of bromoisoquinoline isomers can be challenging due to their similar physical properties. The following methods are commonly employed:
-
Column Chromatography: This is the most widely used technique for separating isomeric mixtures. Silica gel is a common stationary phase, with solvent systems such as dichloromethane/diethyl ether or dichloromethane/ethyl acetate being effective eluents.[1]
-
Recrystallization: This method is used to further purify the product after initial separation by column chromatography. The choice of solvent is crucial for effective purification.[1]
-
Fractional Distillation: While possible, it may not be efficient for separating isomers with close boiling points.[8]
Data Presentation
Table 1: Analytical Data for Common Bromoisoquinoline Isomers
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key ¹H NMR Signals (δ, ppm, solvent) |
| 5-Bromoisoquinoline | C₉H₆BrN | 208.05 | 81-82[1] | 8.12 (dd), 8.33 (d), 8.35 (AB), 8.84 (d), 9.78 (s) (for 5-bromo-8-nitro derivative in DMSO-d₆)[1] |
| 1-Bromoisoquinoline | C₉H₆BrN | 208.05 | Not specified | Not specified |
| 5,8-Dibromoisoquinoline | C₉H₅Br₂N | 286.95 | Not specified | Not specified |
Note: Detailed NMR data for specific isomers can vary based on the solvent and instrument used. The data for 5-bromoisoquinoline is derived from a related nitro-substituted compound.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromoisoquinoline
This protocol is adapted from a procedure in Organic Syntheses.[1]
Materials:
-
Isoquinoline
-
Concentrated sulfuric acid (96%)
-
N-Bromosuccinimide (NBS)
-
Dry ice-acetone bath
-
Mechanical stirrer
-
Addition funnel
Procedure:
-
In a three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel, cool concentrated sulfuric acid to 0°C.
-
Slowly add isoquinoline to the stirred acid, ensuring the internal temperature remains below 30°C.
-
Cool the resulting solution to -25°C using a dry ice-acetone bath.
-
Add NBS in portions to the vigorously stirred solution, maintaining the internal temperature between -22°C and -26°C.
-
Stir the suspension for 2 hours at -22°C ± 1°C, followed by 3 hours at -18°C ± 1°C.
-
Upon reaction completion (monitored by TLC or HPLC), quench the reaction by carefully pouring the mixture over crushed ice.
-
Neutralize the solution with a suitable base (e.g., aqueous sodium hydroxide) until basic.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of dichloromethane/diethyl ether or dichloromethane/ethyl acetate.[1]
-
Further purification can be achieved by recrystallization.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This is a general protocol for the purity analysis of bromoisoquinoline derivatives.[7]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength with significant absorbance (e.g., 254 nm).
Procedure:
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this to a working concentration of around 0.1 mg/mL.
-
Injection: Inject a suitable volume (e.g., 10 µL) of the sample solution onto the HPLC system.
-
Data Analysis: Analyze the resulting chromatogram. Calculate the purity based on the relative peak area of the main component compared to the total area of all peaks.
Visualizations
Caption: Experimental workflow for the synthesis and purification of bromoisoquinoline.
Caption: Troubleshooting guide for the purification of bromoisoquinoline.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [wap.guidechem.com]
Technical Support Center: Purification of Crude 3,4-Dibromoisoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3,4-dibromoisoquinoline. The following information is curated to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying crude this compound?
A1: The two primary and most effective methods for the purification of crude this compound are recrystallization and column chromatography. The choice between these techniques typically depends on the nature and quantity of the impurities, as well as the desired final purity of the compound. For removal of gross impurities, recrystallization is often a good first step, while column chromatography is excellent for separating closely related compounds.[1][2]
Q2: What are some common impurities I might encounter in my crude this compound?
A2: While specific impurities depend on the synthetic route, common contaminants in related bromoquinoline syntheses include unreacted starting materials, isomers (e.g., other dibromoisoquinoline isomers), and by-products from side reactions.[3][4][5] In syntheses involving bromination, the formation of mono-brominated or tri-brominated isoquinolines is also possible.
Q3: My compound appears to be an oil or a low-melting solid. Can I still use recrystallization?
A3: Yes, recrystallization is still a viable purification method for low-melting solids or compounds that are oils at room temperature. For compounds like 3-bromoquinoline with a melting point of 13-15°C, the key is to select a solvent system that allows for crystallization at a lower temperature, for instance, by using an ice-salt bath or a laboratory chiller.[6]
Q4: How do I choose an appropriate solvent for recrystallization?
A4: The ideal solvent for recrystallization should dissolve the crude this compound sparingly at room temperature but completely at the solvent's boiling point.[2] Small-scale solubility tests with various solvents are recommended. Common solvents for the recrystallization of bromoquinolines include ethanol, ethyl acetate, and hexane, or mixtures of these.[1][7] For instance, a mixed solvent system like ethanol/water or ethyl acetate/hexane can be effective.[1][7]
Q5: What is a suitable stationary and mobile phase for the column chromatography of this compound?
A5: For the column chromatography of bromoquinolines, silica gel is a commonly used stationary phase.[1][8] However, due to the basic nature of the isoquinoline nitrogen, the compound can interact with the acidic silanol groups on the silica surface, potentially leading to streaking or decomposition.[9] To mitigate this, the silica gel can be deactivated by preparing a slurry with the eluent containing a small amount of a tertiary amine like triethylamine (0.5-2%).[9] Alternatively, a less acidic stationary phase like alumina can be used.[1][9]
A typical mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1] The optimal solvent ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of around 0.3-0.4 for the desired compound.[1]
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| "Oiling out" instead of crystal formation | - The solution is supersaturated. - The cooling rate is too fast. - The chosen solvent is inappropriate. | - Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent.[1][6][7] - Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[1][6] - Experiment with a different solvent or a mixed-solvent system.[1][7] |
| No crystal formation after cooling | - The solution is not sufficiently saturated (too much solvent was used). | - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[6][7] - Reduce the solvent volume by gentle heating and then allow it to cool again.[6] - Cool the solution to a lower temperature using an ice-salt bath.[6] |
| Low yield of recrystallized product | - Too much solvent was used, leaving a significant amount of the compound in the mother liquor. - Premature crystallization occurred during hot filtration. | - Concentrate the mother liquor and cool to obtain a second crop of crystals.[6] - In subsequent attempts, use the minimum amount of solvent necessary for dissolution. - Ensure the filtration apparatus is pre-heated to prevent premature crystallization.[10] |
| Colored impurities remain in the crystals | - Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration before cooling.[10] |
Column Chromatography Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of spots on TLC | - The eluent system is not optimal. | - Systematically vary the polarity of the eluent. For bromoquinolines, a mixture of hexane and ethyl acetate is a good starting point.[1] Adjust the ratio to achieve good separation. |
| Compound streaking on the TLC plate or column | - The compound is interacting too strongly with the acidic silica gel. - The column is overloaded. | - Add a small amount of triethylamine (0.5-2%) to the eluent to neutralize the acidic sites on the silica gel.[9] - Use a less acidic stationary phase like neutral or basic alumina.[9] - Ensure the amount of crude material is appropriate for the column size (a general rule is a 30:1 ratio of silica gel to crude material by weight).[9] |
| Product is not eluting from the column | - The eluent is not polar enough. | - Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system.[1] |
| Co-elution with impurities | - The polarity of the eluent is too high, causing compounds to move too quickly. - The chosen solvent system does not provide adequate resolution. | - Use a shallower solvent gradient or switch to an isocratic elution with the optimal solvent mixture determined by TLC.[1] - Try a different stationary phase, such as alumina.[1] |
Quantitative Data Summary
The following table summarizes typical yields and purity levels for the purification of bromoquinoline derivatives using different methods. While this data is for related compounds, it can serve as a general guideline for what to expect when purifying this compound.
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Recrystallization (Ethanol/Water) | ~85 | ~95 | ~70 | Effective for removing less polar impurities.[1] |
| Column Chromatography (Petroleum Ether:Ethyl Acetate 4:1) | ~85 | ~98 | ~60 | Good for separating closely related impurities.[1] |
| Recrystallization followed by Column Chromatography | ~85 | >99 | ~50 | Recommended for achieving high purity.[1] |
Experimental Protocols
Protocol 1: Recrystallization using a Single Solvent (e.g., Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture gently while stirring until the solid is completely dissolved.[5]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent and then dry them under vacuum.[1]
Protocol 2: Column Chromatography
-
Eluent Selection: Use TLC to determine the optimal eluent system that gives an Rf value of approximately 0.3-0.4 for this compound. A common starting point is a mixture of hexane and ethyl acetate.[1]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the column, ensuring there are no air bubbles or cracks. Add a thin layer of sand on top of the silica gel.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[1]
-
Elution and Fraction Collection: Carefully add the eluent to the column and apply gentle pressure to begin elution. Collect fractions in test tubes.[1][8]
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator.[9]
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting decision tree for common recrystallization problems.
References
- 1. benchchem.com [benchchem.com]
- 2. physics.emu.edu.tr [physics.emu.edu.tr]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyst Choice for Suzuki Coupling of Dihaloquinolines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the Suzuki coupling of dihaloquinolines.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Low or no yield is a common issue in the Suzuki coupling of dihaloquinolines. A systematic approach to troubleshooting is essential to pinpoint the underlying cause.
Possible Causes and Solutions:
-
Catalyst and Ligand System: The choice of the palladium catalyst and ligand is critical, especially for less reactive chloroquinolines.
-
Recommendation: Screen a variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and ligands. For challenging substrates, electron-rich and bulky phosphine ligands, such as the Buchwald ligands (e.g., XPhos, SPhos), or N-heterocyclic carbene (NHC) ligands can be highly effective. Pd(dppf)Cl₂ has also been demonstrated to be an effective catalyst in many cases.
-
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.
-
Recommendation: The strength and type of base can significantly impact the reaction. Common choices include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). For substrates sensitive to strong bases, milder options like potassium fluoride (KF) can be employed. The optimal base should be determined empirically for your specific dihaloquinoline and boronic acid.
-
-
Solvent Effects: The solvent influences catalyst activity, substrate solubility, and reaction selectivity.
-
Recommendation: Common solvents for Suzuki coupling include dioxane, tetrahydrofuran (THF), dimethylformamide (DMF), and toluene, often in aqueous mixtures. Ensuring adequate solubility of all reactants is key.
-
-
Reaction Temperature: Inadequate temperature can lead to slow or incomplete reactions.
-
Recommendation: While some highly active catalyst systems allow for room temperature couplings, heating is often necessary, typically in the range of 80-120 °C. Microwave irradiation can be a valuable tool to accelerate the reaction and improve yields.
-
-
Boronic Acid/Ester Instability: Boronic acids can be susceptible to decomposition, particularly protodeboronation.
-
Recommendation: Using more stable boronic esters, such as pinacol esters, can mitigate this issue.
-
Problem 2: Significant Side Product Formation
The presence of side products can complicate purification and reduce the yield of the desired coupled product.
Common Side Reactions and Mitigation Strategies:
-
Homocoupling of Boronic Acid: This side reaction forms a biaryl product from two molecules of the boronic acid.
-
Cause: Often promoted by the presence of oxygen or Pd(II) species at the beginning of the reaction.
-
Solution: Thoroughly degas the reaction mixture and solvents with an inert gas (e.g., argon or nitrogen). Utilize a pre-catalyst that readily forms the active Pd(0) species.
-
-
Dehalogenation of the Dihaloquinoline: The halogen atom on the quinoline is replaced by a hydrogen atom.
-
Cause: This can occur through a competing reaction pathway, often influenced by the choice of base and solvent.
-
Solution: Screen different bases and ensure anhydrous conditions if appropriate for the specific protocol.
-
-
Protodeboronation: The boronic acid is converted back to the corresponding arene.
-
Cause: This is a common decomposition pathway for boronic acids, especially in the presence of water.
-
Solution: Use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts. Minimize the presence of water in non-aqueous systems and consider using a milder base.
-
Frequently Asked Questions (FAQs)
Q1: Which halogen on a dihaloquinoline is more reactive in a Suzuki coupling?
The reactivity of halogens in Suzuki coupling generally follows the order: I > Br > Cl. Iodoquinolines are the most reactive, followed by bromoquinolines, and chloroquinolines are the least reactive. This is due to the decreasing bond strength of the carbon-halogen bond down the group.
Q2: How can I achieve site-selective coupling on a dihaloquinoline?
Achieving site-selectivity can be challenging and often depends on the specific substitution pattern of the dihaloquinoline and the reaction conditions.
-
Inherent Reactivity: Often, one halogen position is inherently more reactive than the other due to electronic or steric effects. For example, in 2,4-dichloroquinoline, the C2 position is generally more reactive towards nucleophilic attack.
-
Ligand Control: The choice of ligand can significantly influence site-selectivity. Bulky and electron-rich ligands can direct the coupling to a specific position. For instance, in some dihalopyridazines, electron-deficient bidentate ligands favor coupling at one position, while electron-rich monodentate ligands favor the other.[1]
-
Reaction Conditions: Temperature, solvent, and base can also play a role in controlling regioselectivity.
Q3: What is the role of the phosphine ligand in the Suzuki coupling?
Phosphine ligands play several crucial roles in the catalytic cycle:
-
Solubilize the Palladium Catalyst: They keep the palladium species soluble in the organic solvent.
-
Modulate Electronic Properties: The electron-donating or withdrawing nature of the ligand influences the reactivity of the palladium center, affecting the rates of oxidative addition and reductive elimination.
-
Influence Steric Environment: The size of the ligand can promote the desired reductive elimination step and prevent side reactions. Bulky ligands are often beneficial for coupling sterically hindered substrates.
Q4: When should I use a boronic acid versus a boronic ester?
-
Boronic Acids: Are commonly used and often commercially available. However, they can be prone to decomposition (protodeboronation) and the formation of boroxines (anhydrides).
-
Boronic Esters (e.g., pinacol esters): Are generally more stable and less prone to decomposition, making them a good choice for challenging couplings or when using sensitive substrates. They are often used to improve reaction yields and reproducibility.[2]
Data Presentation
Table 1: Comparison of Palladium Catalysts for the Suzuki Coupling of 4,7-dichloroquinoline with Phenylboronic Acid
| Catalyst | Product | Yield (%) | Reference |
| Pd(OAc)₂ (phosphine-free) | 7-chloro-4-phenylquinoline | 78 | [3] |
| Pd(OAc)₂ (phosphine-free) | 4,7-diphenylquinoline | 12 | [3] |
Table 2: Site-Selective Suzuki Coupling of 2,4-dichloroquinoline with Phenylboronic Acid
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| (PPh₃)₂PdCl₂ / PCy₃ | Cs₂CO₃ | Dioxane/H₂O | 80 | Varies | 2-alkynyl-4-phenylquinoline | Good to Excellent | [4][5] |
| Pd(OAc)₂ / Q-Phos | KF | Toluene/H₂O | RT | - | 2-chloro-4-phenylquinoline | 36 | [6] |
Experimental Protocols
Detailed Protocol: Site-Selective Suzuki Coupling of 2-Alkynyl-4-chloroquinoline with an Arylboronic Acid[4][5]
This protocol describes the arylation at the C-4 position of a 2-alkynyl-4-chloroquinoline derivative.
Materials:
-
2-Alkynyl-4-chloroquinoline (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
(PPh₃)₂PdCl₂ (0.05 mmol)
-
Tricyclohexylphosphine (PCy₃) (0.05 mmol)
-
Cesium carbonate (Cs₂CO₃) (3.5 mmol)
-
Dioxane (8.0 mL)
-
Water (3.0 mL)
Procedure:
-
To a reaction vessel, add the 2-alkynyl-4-chloroquinoline (1.0 mmol) and (PPh₃)₂PdCl₂ (0.05 mmol) in dioxane (5.0 mL).
-
Stir the mixture for 10 minutes under a nitrogen atmosphere at room temperature.
-
Heat the mixture to 80 °C.
-
In a separate vial, prepare a solution of PCy₃ (0.05 mmol) and Cs₂CO₃ (3.5 mmol) in water (3.0 mL).
-
In another vial, dissolve the arylboronic acid (1.5 mmol) in dioxane (3.0 mL).
-
Add the aqueous base/ligand solution and the arylboronic acid solution to the reaction mixture at 80 °C.
-
Stir the reaction mixture at 80 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Extract the residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with cold water (3 x 30 mL), dry over anhydrous Na₂SO₄, and concentrate under vacuum.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-alkynyl-4-arylquinoline.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical workflow for screening Suzuki coupling catalysts.
Caption: A decision-making flowchart for troubleshooting low-yield reactions.
References
- 1. [PDF] Novel Recyclable Pd/H-MOR Catalyst for Suzuki–Miyaura Coupling and Application in the Synthesis of Crizotinib | Semantic Scholar [semanticscholar.org]
- 2. scispace.com [scispace.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. BJOC - Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Stability of 3,4-Dibromoisoquinoline
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the stability of 3,4-Dibromoisoquinoline in various solvents. The following information is designed to address common challenges and provide clear protocols for experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the chemistry of related halogenated azaarenes, the primary factors that can lead to the degradation of this compound include:
-
Nucleophilic Attack: The bromine atoms on the isoquinoline ring can be susceptible to substitution by nucleophiles, especially under elevated temperatures or in the presence of strong nucleophiles.
-
Hydrolysis: Although generally slow for aryl halides, hydrolysis can occur under strong acidic or basic conditions, potentially leading to the formation of hydroxyisoquinolines.
-
Photodegradation: Exposure to UV or high-intensity visible light may induce decomposition. Similar brominated aromatic compounds are known to undergo photolytic debromination.
-
Thermal Stress: High temperatures can promote degradation, potentially leading to debromination or other decomposition pathways.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of solid this compound, it is recommended to store the compound at 4°C in a tightly sealed container, protected from light and moisture. For solutions, it is advisable to prepare them fresh. If short-term storage is necessary, solutions should be kept at low temperatures (e.g., -20°C), protected from light, and under an inert atmosphere (e.g., argon or nitrogen).
Q3: In which common laboratory solvents is this compound likely to be soluble?
| Solvent Category | Solvent Examples | Expected Solubility |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Good |
| Polar Protic | Ethanol, Methanol | Moderate to Low |
| Chlorinated | Dichloromethane, Chloroform | Moderate |
| Non-polar | Hexane, Toluene | Low |
Q4: What are the likely degradation products of this compound?
A4: Potential degradation products could arise from debromination or substitution reactions. Depending on the conditions, you might observe:
-
Monobromoisoquinolines: Loss of one bromine atom.
-
Isoquinoline: Complete debromination.
-
Hydroxyisoquinolines: If hydrolysis occurs.
-
Alkoxyisoquinolines: If alcohol solvents are used at high temperatures or under catalytic conditions.
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC or NMR analysis of a freshly prepared solution. | 1. Impurities in the starting material. 2. Rapid degradation in the chosen solvent. | 1. Check the purity of the this compound starting material by a reliable analytical method (e.g., HPLC, NMR). 2. Prepare a solution in a different, less reactive solvent (e.g., acetonitrile instead of methanol) and analyze immediately. 3. If degradation is suspected, perform a time-course study by analyzing the solution at different time points (e.g., 0, 1, 4, 24 hours). |
| Low yield or formation of side products in a reaction involving this compound. | 1. Degradation of the starting material under the reaction conditions (e.g., high temperature, presence of strong bases or nucleophiles). 2. The solvent may be participating in the reaction. | 1. Run a control experiment with only this compound and the solvent under the reaction conditions to check for degradation. 2. Consider lowering the reaction temperature or using a less nucleophilic base if applicable. 3. Choose a more inert solvent for the reaction. |
| Discoloration of the this compound solution over time. | Photodegradation or oxidation. | 1. Store the solution in an amber vial or wrap the container in aluminum foil to protect it from light. 2. Degas the solvent before use and store the solution under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. |
| Precipitate forms in a stored solution. | 1. The compound has low solubility at the storage temperature. 2. Degradation has led to the formation of a less soluble product. | 1. Gently warm the solution to see if the precipitate redissolves. If so, consider storing at a slightly higher temperature or using a co-solvent to improve solubility. 2. If the precipitate does not redissolve, it is likely a degradation product. Analyze the precipitate and the supernatant separately by HPLC or another suitable method to identify the components. Prepare fresh solutions for future experiments. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in a Specific Solvent
This protocol outlines a general method to determine the stability of this compound in a chosen solvent over time.
Materials:
-
This compound (of known purity)
-
Solvent of interest (e.g., DMSO, DMF, Acetonitrile, Ethanol, Methanol, Dichloromethane, Chloroform)
-
Volumetric flasks
-
Amber HPLC vials
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
NMR spectrometer
Procedure:
-
Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Aliquot the stock solution into several amber HPLC vials.
-
Time Zero (T=0) Analysis: Immediately analyze one of the vials by HPLC and/or NMR to establish the initial purity and concentration.
-
Incubation: Store the remaining vials under the desired conditions (e.g., room temperature, 40°C, protected from light).
-
Time-Point Analysis: At specified time intervals (e.g., 1, 4, 8, 24, 48 hours), remove a vial and analyze its contents by HPLC and/or NMR.
-
Data Analysis: Compare the chromatograms or spectra from each time point to the T=0 analysis. Calculate the percentage of this compound remaining and identify any new peaks corresponding to degradation products.
troubleshooting poor regioselectivity in the synthesis of brominated isoquinolines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the regioselectivity of isoquinoline bromination.
Troubleshooting Guide: Poor Regioselectivity
Poor regioselectivity in the bromination of isoquinoline is a common issue that often results in a mixture of isomers, complicating purification and reducing the yield of the desired product. This guide addresses specific problems and offers potential solutions.
Issue 1: Formation of a Mixture of 5- and 8-Bromoisoquinoline Isomers
-
Possible Cause: Electrophilic substitution on the isoquinoline ring under standard conditions can occur at both the C-5 and C-8 positions, leading to a mixture of products that are often difficult to separate.[1][2][3]
-
Troubleshooting Steps:
-
Strict Temperature Control: Maintain a low reaction temperature. For the synthesis of 5-bromoisoquinoline, it is crucial to keep the temperature between -26°C and -18°C.[1] Higher temperatures can lead to the formation of the undesired 8-bromo isomer.
-
Choice of Brominating Agent and Solvent: The combination of N-bromosuccinimide (NBS) in concentrated sulfuric acid is a well-established method for achieving high regioselectivity for the 5-bromo isomer.[4][5]
-
Alternative Reagents: Consider using N,N'-dibromoisocyanuric acid (DBI) in trifluoromethanesulfonic acid, which has also been shown to provide strong regioselectivity for 5-bromoisoquinoline.[4][5]
-
Issue 2: Formation of Di- or Polybrominated Products
-
Possible Cause: Using an excess of the brominating agent can lead to the formation of di- and polybrominated species, such as 5,8-dibromoisoquinoline.[1]
-
Troubleshooting Steps:
Issue 3: Low Yield of the Desired Brominated Product
-
Possible Cause: Incomplete reaction, side reactions, or difficult purification can all contribute to low yields.
-
Troubleshooting Steps:
-
Ensure Complete Dissolution: Isoquinoline must be fully dissolved in the acid before the addition of the brominating agent.[1]
-
Purity of Reagents: Use purified reagents. For instance, recrystallized NBS is essential for obtaining a high yield of 5-bromoisoquinoline.[1]
-
Vigorous Stirring: Maintain vigorous agitation throughout the reaction to ensure proper mixing.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical regioselectivity for the electrophilic bromination of unsubstituted isoquinoline?
A1: Electrophilic substitution reactions on unsubstituted isoquinoline, such as nitration and bromination, predominantly occur at the C-5 and C-8 positions of the benzene ring.[2][3] Without careful control of reaction conditions, a mixture of 5- and 8-isomers is commonly observed.[1] For example, nitration of isoquinoline yields about 90% 5-nitroisoquinoline and 10% 8-nitroisoquinoline.[3]
Q2: How does temperature affect the regioselectivity of isoquinoline bromination?
A2: Temperature is a critical factor in controlling the regioselectivity. Lower temperatures generally favor the formation of the 5-bromo isomer. For the reaction with NBS in sulfuric acid, maintaining a temperature range of -22°C to -18°C is crucial for high regioselectivity.[1] Gas-phase bromination at very high temperatures (450°C) can lead to substitution on the pyridine ring, yielding 1-bromo-isoquinoline.[6]
Q3: Which brominating agents are recommended for achieving high regioselectivity?
A3: N-Bromosuccinimide (NBS) is a commonly used reagent that, in combination with concentrated sulfuric acid at low temperatures, provides high regioselectivity for 5-bromoisoquinoline.[4][5] Another effective reagent is N,N'-dibromoisocyanuric acid (DBI) in trifluoromethanesulfonic acid.[4][5]
Q4: Can substituents on the isoquinoline ring influence the position of bromination?
A4: Yes, the presence of activating or deactivating groups on the isoquinoline ring will direct the position of electrophilic substitution. For example, in the synthesis of some isoquinoline alkaloids, substituents on the aromatic ring of the starting amine determine the outcome of the cyclization and subsequent functionalization.[7]
Data Presentation
Table 1: Influence of Reaction Conditions on the Bromination of Isoquinoline
| Brominating Agent | Solvent/Acid | Temperature | Major Product(s) | Reference |
| N-Bromosuccinimide (NBS) | Concentrated H₂SO₄ | -22 to -18°C | 5-Bromoisoquinoline | [1][4][5] |
| N,N'-dibromoisocyanuric acid (DBI) | CF₃SO₃H | Not specified | 5-Bromoisoquinoline | [4][5] |
| Br₂ | AlCl₃, 75°C | 75°C | 5-Bromoisoquinoline | [3] |
| Br₂ (gas phase) | None | 450°C | 1-Bromo-isoquinoline | [6] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 5-Bromoisoquinoline
This protocol is adapted from a literature procedure for the highly regioselective synthesis of 5-bromoisoquinoline.[1]
-
Materials:
-
Isoquinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
N-Bromosuccinimide (NBS), recrystallized
-
Dry ice/acetone bath
-
Crushed ice
-
-
Procedure:
-
In a flask equipped with a stirrer, slowly add isoquinoline to well-stirred concentrated sulfuric acid, ensuring the internal temperature remains below 30°C.
-
Cool the resulting solution to -25°C using a dry ice-acetone bath.
-
Add recrystallized N-bromosuccinimide (1.1 equivalents) in portions to the vigorously stirred solution, maintaining the internal temperature between -26°C and -22°C.
-
Stir the suspension efficiently for 2 hours at -22°C ± 1°C.
-
Continue stirring for an additional 3 hours at -18°C ± 1°C.
-
Pour the resulting homogeneous reaction mixture onto crushed ice.
-
Proceed with the appropriate workup and purification steps.
-
Visualizations
Caption: Troubleshooting flowchart for poor regioselectivity.
Caption: Workflow for regioselective synthesis.
Caption: Simplified reaction pathway.
References
preventing decomposition of isoquinoline derivatives during column chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isoquinoline derivatives. The focus is on preventing decomposition during column chromatography, a common challenge due to the basic nature of these compounds.
Frequently Asked Questions (FAQs)
Q1: Why do my isoquinoline derivatives decompose or show poor recovery during silica gel column chromatography?
A1: Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface. The basic nitrogen atom in the isoquinoline ring can interact strongly with these acidic sites. This can lead to several problems, including irreversible adsorption of the compound onto the silica, causing low recovery, or acid-catalyzed decomposition of sensitive derivatives. This strong interaction is also a common cause of peak tailing in chromatographic separations.
Q2: What is the most common and straightforward way to prevent decomposition on a silica gel column?
A2: The most common method is to deactivate the silica gel by adding a small amount of a basic modifier to the mobile phase. Triethylamine (NEt₃ or TEA) is frequently used for this purpose, typically at a concentration of 0.1-2%. The triethylamine neutralizes the acidic silanol groups, minimizing their interaction with the basic isoquinoline derivative and thereby reducing decomposition and improving peak shape.
Q3: Are there alternatives to silica gel for purifying isoquinoline derivatives?
A3: Yes, several alternative stationary phases are effective for the purification of basic compounds like isoquinoline derivatives. The most common alternatives include:
-
Alumina (Al₂O₃): Available in neutral or basic grades, alumina is an excellent alternative to silica gel for acid-sensitive compounds. Basic alumina is particularly suitable for the chromatography of basic compounds.[1]
-
Florisil® (Magnesium Silicate): This is another polar adsorbent that can be used for the purification of various compounds, including alkaloids.[2][3] It is considered to have strength similar to acidic alumina.[2]
Q4: How do I choose between deactivated silica gel, alumina, and Florisil?
A4: The choice of stationary phase depends on the specific properties of your isoquinoline derivative and the impurities you are trying to separate.
-
Deactivated Silica Gel: This is a good first choice if you want to stick with a familiar stationary phase and your compound is only moderately acid-sensitive.
-
Neutral or Basic Alumina: This is often the best choice for highly acid-sensitive or very basic compounds where even deactivated silica may not be sufficient.
-
Florisil®: This can be a good alternative if you are experiencing issues with both silica and alumina, as it offers different selectivity.
Q5: Will adding triethylamine to my mobile phase affect the elution profile of my compound?
A5: Yes, adding triethylamine will likely increase the Rf of your isoquinoline derivative. This is because the triethylamine competes with your compound for the polar sites on the stationary phase, reducing its retention. You may need to adjust the polarity of your eluent system (e.g., by decreasing the amount of the polar solvent) to achieve the desired separation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no recovery of the product | 1. Irreversible adsorption onto acidic silica gel.2. On-column decomposition. | 1. Deactivate the silica gel with 0.5-2% triethylamine in the eluent.2. Switch to a neutral or basic alumina column.3. Consider using Florisil® as an alternative stationary phase. |
| Significant peak tailing in fractions | Strong interaction between the basic isoquinoline and acidic silanol groups. | 1. Add a basic modifier like triethylamine (0.1-1%) to the mobile phase.[4]2. Use an alternative stationary phase such as neutral or basic alumina. |
| Presence of new, unexpected spots in TLC of fractions | On-column decomposition of the target compound. | 1. Confirm compound stability on a TLC plate by spotting the compound and letting it sit for an hour before developing.2. Use a deactivated stationary phase (silica with triethylamine or alumina).3. Work quickly and, if necessary, at a lower temperature (e.g., in a cold room). |
| Compound streaks on the TLC plate | Similar to peak tailing, this is due to strong interaction with the stationary phase. | 1. Add a small amount of triethylamine or ammonia to the TLC developing chamber.2. Use alumina- or Florisil®-coated TLC plates for method development. |
Quantitative Data Summary
While comprehensive comparative studies are limited, the following table provides an illustrative overview of expected recovery improvements based on literature dealing with alkaloids and basic compounds. Actual results will vary depending on the specific isoquinoline derivative.
| Stationary Phase | Mobile Phase Modifier | Typical Recovery of Basic Compounds | Notes |
| Silica Gel | None | Often < 50% (highly variable) | High risk of decomposition and/or irreversible adsorption. |
| Silica Gel | 0.5-2% Triethylamine | > 90% | Significantly improved recovery and reduced tailing. |
| Neutral Alumina | None | > 95% | A reliable alternative for acid-sensitive compounds.[5] |
| Basic Alumina | None | > 95% | Particularly suitable for very basic isoquinoline derivatives. |
| Florisil® | None | Good to Excellent | Offers different selectivity and can be effective for alkaloids.[2][3] |
Experimental Protocols
Protocol 1: Column Chromatography using Deactivated Silica Gel
This protocol describes the purification of an isoquinoline derivative using silica gel deactivated with triethylamine.
-
Mobile Phase Selection:
-
Develop a suitable solvent system using Thin Layer Chromatography (TLC).
-
To the chosen eluent, add 0.5-1% (v/v) triethylamine.
-
Aim for an Rf value of 0.2-0.3 for the target compound in the modified mobile phase.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the mobile phase containing triethylamine.
-
Pour the slurry into the column and allow it to pack uniformly.
-
Wash the packed column with at least two column volumes of the mobile phase to ensure the silica is fully deactivated.
-
-
Sample Loading:
-
Dissolve the crude isoquinoline derivative in a minimal amount of the mobile phase.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Elute the column with the mobile phase containing triethylamine.
-
Collect fractions and monitor by TLC.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent and triethylamine under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual triethylamine.
-
Protocol 2: Column Chromatography using Alumina
This protocol is suitable for acid-sensitive isoquinoline derivatives.
-
Stationary Phase and Mobile Phase Selection:
-
Choose neutral or basic alumina based on the properties of your compound.
-
Develop a suitable mobile phase using alumina TLC plates. Note that the eluting power of solvents can differ between silica and alumina.
-
-
Column Packing:
-
Pack the column with alumina using the "dry packing" method (preferred for alumina) or the "wet slurry" method as described for silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column. Dry loading is also an option.
-
-
Elution and Fraction Collection:
-
Elute the column with the selected mobile phase.
-
Collect and monitor fractions by TLC.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
Caption: Acid-base interaction leading to decomposition.
Caption: A logical approach to troubleshooting purification.
References
Technical Support Center: Troubleshooting Anomalous Line Broadening in NMR Spectra of Dihydroisoquinolines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues of anomalous line broadening in the Nuclear Magnetic Resonance (NMR) spectra of dihydroisoquinolines.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of anomalous line broadening in the ¹H NMR spectra of dihydroisoquinolines?
A1: Anomalous line broadening in the ¹H NMR spectra of dihydroisoquinolines can arise from several factors, often related to the presence of the nitrogen atom and the overall molecular structure. The most common causes include:
-
Quadrupolar Effects of the ¹⁴N Isotope: The nitrogen-14 nucleus has a nuclear spin of I=1 and a quadrupole moment, which can lead to efficient relaxation and cause broadening of adjacent proton signals. This effect is more pronounced for protons closer to the nitrogen atom.
-
Intermediate Rate of Chemical Exchange: Dihydroisoquinolines can undergo conformational exchange, such as ring flipping or rotation around single bonds. When the rate of this exchange is on the same timescale as the NMR experiment (intermediate exchange), it leads to significant line broadening.
-
Sample Aggregation: At higher concentrations, dihydroisoquinoline molecules may aggregate in solution through intermolecular interactions like π-π stacking. This can alter the magnetic environment of the protons and lead to broader signals.
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺, Mn²⁺) in the NMR sample can cause significant line broadening due to their strong magnetic moments accelerating nuclear relaxation.
-
pH Effects: The protonation state of the nitrogen atom in the dihydroisoquinoline ring is pH-dependent. If the sample pH is near the pKa of the compound, a dynamic equilibrium between the protonated and deprotonated forms can exist, leading to exchange broadening.
-
Poor Shimming: An inhomogeneous magnetic field across the sample, resulting from improper shimming of the NMR spectrometer, will cause all signals in the spectrum to be broad.
Q2: Why are the protons at C-1 and C-3 often the most affected by line broadening?
A2: The protons at the C-1 and C-3 positions are in close proximity to the nitrogen atom in the dihydroisoquinoline ring. This proximity makes them particularly susceptible to the quadrupolar broadening effect of the ¹⁴N nucleus. Additionally, any conformational exchange processes involving the heterocyclic ring will significantly impact the magnetic environment of these protons, contributing further to their broadening.
Q3: Can the choice of NMR solvent influence the line broadening?
A3: Yes, the choice of solvent can significantly impact the NMR spectrum. Different solvents can influence:
-
Tautomeric Equilibria: Solvents can stabilize different tautomers to varying degrees.
-
Conformational Preferences: The polarity and hydrogen-bonding capabilities of the solvent can alter the conformational equilibrium of the molecule.
-
Aggregation: The extent of sample aggregation can be highly dependent on the solvent.
-
Viscosity: More viscous solvents can lead to broader lines due to slower molecular tumbling.
Experimenting with different deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆) can sometimes help to resolve broadened signals.
Q4: How can I confirm if paramagnetic impurities are the cause of my line broadening?
A4: A simple test is to add a strong chelating agent, such as a small amount of EDTA (ethylenediaminetetraacetic acid), to your NMR sample. If paramagnetic metal ions are present, the EDTA will bind to them, effectively sequestering them. If the line broadening is reduced or eliminated after the addition of EDTA, it is a strong indication that paramagnetic impurities were the cause.
Troubleshooting Guides
Below are troubleshooting guides for common issues leading to anomalous line broadening in the NMR spectra of dihydroisoquinolines.
Issue 1: Broad signals, particularly for protons near the nitrogen atom.
This is a common observation and can be caused by several factors. The following workflow can help diagnose and potentially resolve the issue.
Troubleshooting Workflow for General Line Broadening
Caption: A workflow for troubleshooting anomalous line broadening.
Issue 2: Suspected Chemical or Conformational Exchange.
Experimental Protocol: Variable Temperature (VT) NMR
-
Sample Preparation: Prepare your dihydroisoquinoline sample in a suitable deuterated solvent that has a wide temperature range (e.g., toluene-d₈ for low temperatures, DMSO-d₆ for high temperatures). Ensure the sample concentration is optimized to avoid aggregation.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
High-Temperature Experiments:
-
Incrementally increase the temperature of the NMR probe (e.g., in 10-20 K steps).
-
Allow the temperature to equilibrate for at least 5-10 minutes at each new temperature.
-
Re-shim the spectrometer at each temperature.
-
Acquire a ¹H NMR spectrum at each temperature.
-
Monitor the line widths of the signals of interest. Sharpening of signals upon heating is indicative of an intermediate exchange process.
-
-
Low-Temperature Experiments:
-
Cool the NMR probe incrementally (e.g., in 10-20 K steps).
-
Allow the temperature to equilibrate and re-shim at each temperature.
-
Acquire a ¹H NMR spectrum at each temperature.
-
Observe if the broad signals sharpen and split into multiple distinct signals at lower temperatures. This is a classic sign of slowing down a conformational exchange process.
-
Issue 3: Suspected pH-Dependent Exchange.
Experimental Protocol: Acid Titration
-
Initial Spectrum: Dissolve the dihydroisoquinoline sample in a neutral deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a ¹H NMR spectrum.
-
Acid Addition: Add a very small, precisely measured amount of a deuterated acid (e.g., trifluoroacetic acid-d₁, TFA-d₁) to the NMR tube.
-
Acquire Spectrum: Gently mix the sample and re-acquire the ¹H NMR spectrum.
-
Analysis: Compare the spectrum before and after the addition of acid. If the line broadening was due to an intermediate protonation/deprotonation equilibrium, the addition of acid will push the equilibrium towards the fully protonated form, resulting in sharper signals.
Issue 4: Suspected Paramagnetic Impurities.
Experimental Protocol: Removal of Paramagnetic Impurities
-
Chelation:
-
To your prepared NMR sample, add a small crystal of a chelating agent like EDTA.
-
Shake the tube gently to dissolve the EDTA.
-
Acquire another ¹H NMR spectrum and compare it to the original. A significant sharpening of the signals indicates the presence of paramagnetic metal ions.
-
-
Sample Filtration:
-
If the sample contains visible particulate matter or if chelation is not fully effective, filter the sample.
-
Prepare a small filter by placing a tight plug of glass wool into a Pasteur pipette.
-
Filter the NMR solution through this plug into a clean NMR tube. This can help remove insoluble impurities that may be paramagnetic.
-
Data Presentation
The following table provides an illustrative example of how quantitative data on the effect of temperature on proton linewidths for a hypothetical dihydroisoquinoline could be presented. Note: Specific literature data for dihydroisoquinolines is scarce; this table is for demonstrative purposes.
| Temperature (K) | Linewidth of H-1 (Hz) | Linewidth of H-3 (Hz) | Linewidth of Aromatic Proton (Hz) |
| 250 | 2.5 | 3.0 | 1.0 |
| 273 | 5.8 | 6.5 | 1.2 |
| 298 | 15.2 | 18.0 | 1.5 |
| 323 | 8.1 | 9.5 | 1.3 |
| 348 | 3.5 | 4.2 | 1.1 |
In this hypothetical example, the maximum line broadening occurs around room temperature (298 K), suggesting an intermediate exchange process at this temperature. At both lower and higher temperatures, the signals become sharper as the exchange rate moves into the slow and fast regimes, respectively.
Signaling Pathways and Logical Relationships
The following diagram illustrates the potential causes of line broadening and their relationships.
Potential Causes of Line Broadening in Dihydroisoquinoline NMR
Caption: Causal relationships leading to NMR line broadening.
Technical Support Center: Scaling Up the Synthesis of 3,4-Dibromoisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and scale-up of 3,4-Dibromoisoquinoline. Direct synthesis of this compound is not extensively documented in readily available literature, often requiring multi-step approaches or specialized bromination strategies. This center focuses on plausible synthetic routes and the problems that may arise.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound?
Synthesizing this compound typically involves a multi-step process rather than a direct one-pot dibromination of isoquinoline, which tends to yield a mixture of 5- and 8-bromo isomers.[1] Plausible strategies include:
-
Sequential Bromination: This involves the synthesis of an initial monobrominated isoquinoline (e.g., 4-bromoisoquinoline), followed by a second bromination step. The synthesis of 4-bromoisoquinoline can be achieved by heating isoquinoline hydrochloride with bromine in nitrobenzene.[2]
-
Synthesis from Pre-brominated Precursors: Using a brominated β-phenylethylamide in a Bischler-Napieralski reaction is a viable route.[3][4] This allows for the construction of the isoquinoline ring with the bromine atoms already in place, offering better control over regioselectivity.
-
Sandmeyer Reaction: Starting from a corresponding amino-bromoisoquinoline, a Sandmeyer reaction can introduce the second bromine atom. For example, converting a 3-amino-4-bromoisoquinoline to the target compound.[1]
Q2: My direct bromination of isoquinoline is yielding a mixture of isomers. How can I achieve 3,4-disubstitution?
Direct electrophilic bromination of the isoquinoline ring is highly sensitive to reaction conditions and typically favors substitution at the 5- and 8-positions, especially in strong acids.[5][6] Achieving 3,4-dibromination directly is challenging due to the electronic properties of the quinoline ring system.
Troubleshooting Steps:
-
Abandon Direct Bromination: For selective 3,4-dibromination, a multi-step approach is more reliable.
-
Stepwise Introduction: First, synthesize 4-bromoisoquinoline. A known method involves heating isoquinoline hydrochloride with bromine at high temperatures (~180°C).[2]
-
Second Bromination: The subsequent bromination of 4-bromoisoquinoline would need careful optimization. The 3-position is generally unreactive towards electrophiles, so radical or high-temperature gas-phase conditions might be necessary, analogous to the synthesis of 3-bromoquinoline.[1]
-
Build from Fragments (Bischler-Napieralski): The most reliable method for controlling regiochemistry is to start with a precursor that already contains the desired bromine substitution pattern, such as a 2,3-dibromophenethylamine derivative, and then construct the isoquinoline ring.[3][7]
Q3: I am experiencing low yields during the cyclization step (e.g., Bischler-Napieralski). What are the common causes and solutions?
Low yields in Bischler-Napieralski reactions are a frequent issue, especially when scaling up.
Common Causes:
-
Insufficient Dehydration: The cyclization requires a potent dehydrating agent to form the key nitrilium ion intermediate.[4]
-
Harsh Reaction Conditions: High temperatures can lead to side reactions and decomposition, particularly the retro-Ritter reaction, which forms styrene byproducts.[3]
-
Poorly Activated Aromatic Ring: The electrophilic cyclization step is more efficient with electron-donating groups on the benzene ring. Bromine atoms are deactivating, which can hinder the reaction.[7]
Troubleshooting and Optimization:
| Parameter | Recommended Action | Rationale |
| Dehydrating Agent | Use stronger agents like P₂O₅ in refluxing POCl₃, or triflic anhydride (Tf₂O).[4] | Ensures complete conversion to the reactive intermediate, which is crucial for deactivated substrates. |
| Temperature Control | Start at a lower temperature and gradually increase. Use a solvent with an appropriate boiling point (e.g., toluene, xylene) to maintain a consistent temperature.[3] | Minimizes thermal degradation and unwanted side reactions. |
| Reaction Time | Monitor the reaction by TLC or HPLC to determine the optimal reaction time. | Prevents product degradation from prolonged exposure to harsh conditions. |
| Scale-Up Consideration | Ensure efficient stirring and heat dissipation. Localized hotspots can drastically increase byproduct formation.[8] | Maintains homogenous reaction conditions, critical for reproducibility and yield on a larger scale. |
Q4: Purification is proving difficult, with co-eluting impurities. What are the best methods for isolating pure this compound?
Separating halogenated isomers and byproducts is a significant challenge due to their similar polarities.
Recommended Purification Strategies:
-
Acid-Base Extraction: Utilize the basic nitrogen of the isoquinoline ring. Dissolve the crude product in an organic solvent (e.g., dichloromethane) and extract with a dilute acid (e.g., 1M HCl). The protonated isoquinoline derivatives will move to the aqueous layer. Wash the aqueous layer with an organic solvent to remove non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH) and extract the purified product back into an organic solvent.
-
Column Chromatography: This is often necessary but requires careful optimization.
-
Stationary Phase: Standard silica gel is a good starting point. If separation is poor, consider using alumina.
-
Solvent System: Use a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes). Meticulous TLC analysis is required to find the optimal eluent system.
-
-
Recrystallization: If a solid, this is a powerful technique for final purification. Screen various solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, or mixtures with hexanes) to find a system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble.
-
Distillation: If the product is thermally stable, fractional distillation under high vacuum can be effective for separating isomers with different boiling points.[9]
| Purification Method | Typical Purity | Typical Recovery | Best For Removing |
| Acid-Base Extraction | >90% | ~85-95% | Non-basic impurities, tar. |
| Column Chromatography | >98% | ~60-80% | Isomeric impurities, close-running spots. |
| Recrystallization | >99% | ~70-90% | Less soluble or more soluble impurities. |
| High-Vacuum Distillation | >95% | ~50-70% | Impurities with different boiling points. |
Experimental Protocols
Protocol 1: Synthesis of 4-Bromoisoquinoline (Literature-Adapted)
This protocol is adapted from established procedures for the synthesis of 4-bromoisoquinoline.[2]
Materials:
-
Isoquinoline hydrochloride (1.0 eq)
-
Nitrobenzene (as solvent)
-
Bromine (1.1 eq)
Procedure:
-
In a flask equipped with a reflux condenser, dropping funnel, thermometer, and mechanical stirrer, combine isoquinoline hydrochloride and nitrobenzene.
-
Heat the mixture to 180°C with stirring until a clear solution is formed.
-
Add bromine dropwise over approximately 1 hour, maintaining the temperature at 180°C. Hydrogen chloride gas will evolve.
-
After the addition is complete, continue heating and stirring the reaction mixture for 4-5 hours until the evolution of HCl gas ceases.
-
Cool the reaction mixture and proceed with workup and purification (e.g., acid-base extraction followed by distillation or chromatography).
Safety Note: This reaction should be performed in a well-ventilated fume hood due to the use of bromine, nitrobenzene, and the evolution of HCl gas. High temperatures require careful monitoring.
Visualizations
Workflow and Troubleshooting Diagrams
Caption: General workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Analysis of 1H NMR Spectra for Bromoisoquinoline Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the nuanced differences in the 1H NMR spectra of bromoisoquinoline isomers. This report provides a detailed comparison of chemical shifts and coupling constants, a standardized experimental protocol for spectral acquisition, and a logical workflow for spectral interpretation.
The substitution of a bromine atom on the isoquinoline ring system induces significant changes in the electronic environment of the aromatic protons, leading to distinct and predictable variations in their 1H Nuclear Magnetic Resonance (NMR) spectra. Understanding these variations is crucial for the unambiguous identification and characterization of bromoisoquinoline isomers, which are pivotal intermediates in the synthesis of a wide array of pharmacologically active compounds. This guide presents a comparative analysis of the 1H NMR spectral data for seven key bromoisoquinoline isomers, offering a valuable resource for researchers in medicinal chemistry and drug development.
Comparative 1H NMR Data of Bromoisoquinoline Isomers
The chemical shifts (δ) and coupling constants (J) of the protons on the isoquinoline ring are exquisitely sensitive to the position of the bromine substituent. The electron-withdrawing nature of the bromine atom and its anisotropic effects lead to characteristic downfield or upfield shifts of adjacent and spatially proximate protons. The following table summarizes the 1H NMR spectral data for the parent isoquinoline and its seven brominated isomers in deuterated chloroform (CDCl₃), providing a clear and quantitative comparison.
| Compound | H-1 | H-3 | H-4 | H-5 | H-6 | H-7 | H-8 |
| Isoquinoline | 9.25 (s) | 8.54 (d, J=5.8) | 7.63 (d, J=5.8) | 8.13 (d, J=8.3) | 7.68 (ddd, J=8.3, 6.9, 1.3) | 7.58 (ddd, J=8.3, 6.9, 1.3) | 7.85 (d, J=8.3) |
| 1-Bromoisoquinoline | - | 8.25 (d, J=5.9) | 7.68 (d, J=5.9) | 8.21 (d, J=8.5) | 7.75 (t, J=7.7) | 7.63 (t, J=7.7) | 7.95 (d, J=7.9) |
| 3-Bromoisoquinoline | 9.10 (s) | - | 7.85 (s) | 8.05 (d, J=8.4) | 7.72 (t, J=7.7) | 7.61 (t, J=7.7) | 7.91 (d, J=8.0) |
| 4-Bromoisoquinoline | 9.09 (s) | 8.65 (s) | - | 8.25 (d, J=8.4) | 7.71 (t, J=7.7) | 7.60 (t, J=7.7) | 8.09 (d, J=8.2) |
| 5-Bromoisoquinoline | 9.24 (s) | 8.60 (d, J=5.8) | 7.58 (d, J=5.8) | - | 7.95 (d, J=7.8) | 7.43 (t, J=7.8) | 8.23 (d, J=7.8) |
| 6-Bromoisoquinoline | 9.21 (s) | 8.51 (d, J=5.8) | 7.61 (d, J=5.8) | 8.03 (d, J=8.8) | - | 7.72 (dd, J=8.8, 2.0) | 8.00 (d, J=2.0) |
| 7-Bromoisoquinoline | 9.23 (s) | 8.52 (d, J=5.8) | 7.58 (d, J=5.8) | 8.09 (d, J=9.0) | 7.58 (dd, J=9.0, 2.2) | - | 8.21 (d, J=2.2) |
| 8-Bromoisoquinoline [1] | 9.48 (s) | 7.91 (d, J=6.0) | 8.65 (d, J=5.2) | 7.17 (t, J=7.8) | 8.02 (d, J=8.4) | 8.05 (d, J=8.8) | - |
Note: Chemical shifts (δ) are reported in ppm relative to tetramethylsilane (TMS). Coupling constants (J) are in Hertz (Hz). Data for some isomers are compiled from various sources and may have been recorded under slightly different conditions.
Experimental Protocol for 1H NMR Spectroscopy
The following is a general protocol for the acquisition of high-quality 1H NMR spectra of bromoisoquinoline isomers.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the bromoisoquinoline isomer.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Other deuterated solvents such as DMSO-d₆ or acetone-d₆ can be used if solubility is an issue, but this may affect chemical shifts.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution and dispersion of signals.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 8 ppm.
-
Acquisition Time: Use an acquisition time of at least 3-4 seconds to ensure good digital resolution.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is generally sufficient for quantitative analysis.
-
Number of Scans: Acquire a sufficient number of scans (typically 8 to 32) to achieve an adequate signal-to-noise ratio.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks have a positive, absorptive lineshape.
-
Apply a baseline correction to obtain a flat baseline.
-
Reference the spectrum by setting the TMS signal to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants for each signal.
Logical Workflow for Spectral Analysis
The interpretation of the 1H NMR spectrum of a bromoisoquinoline isomer follows a logical progression. The position of the bromine atom can be deduced by observing the changes in the chemical shifts and coupling patterns of the protons relative to the parent isoquinoline.
References
comparing Suzuki vs. Stille coupling for C-C bond formation on isoquinolines
A Comparative Guide to Suzuki and Stille Couplings for C-C Bond Formation on Isoquinolines
For researchers, scientists, and drug development professionals, the construction of carbon-carbon (C-C) bonds on heterocyclic scaffolds like isoquinoline is a foundational task in medicinal chemistry and materials science. The isoquinoline nucleus is a privileged structure found in numerous biologically active compounds.[1] Among the plethora of cross-coupling reactions available, the Suzuki-Miyaura and Stille couplings are two of the most powerful and frequently employed methods for the arylation, vinylation, and alkylation of heteroaryl halides.[2][3]
This guide provides a head-to-head comparison of the Suzuki and Stille couplings for C-C bond formation on isoquinolines, supported by experimental data, detailed protocols, and visual aids to assist in selecting the optimal method for a given synthetic challenge.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts.[3] | High toxicity of organotin reagents and byproducts.[4] |
| Reagent Stability | Boronic acids can be prone to decomposition.[3] | Organostannanes are generally stable to air and moisture.[5] |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases.[4] | Excellent, tolerates a wide range of functional groups.[6] |
| Reaction Conditions | Typically requires a base.[7] | Often proceeds under neutral conditions.[3] |
| Byproduct Removal | Boron-based byproducts are often water-soluble and easily removed.[3] | Tin byproducts can be difficult to remove.[2] |
Performance Comparison: Experimental Data
While direct comparative studies on the same isoquinoline substrate are not always available, the following tables summarize representative data for each coupling method on isoquinoline and related nitrogen-containing heterocycles.
Table 1: Representative Suzuki Coupling Reactions on Isoquinolines and Quinolines
| Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 6-Bromoisoquinoline-1-carbonitrile | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 2-24 | 95 |
| 6-Bromoisoquinoline-1-carbonitrile | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 2-24 | 88 |
| 6-Bromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | N/A | N/A | 81[8] |
| 6-Bromo-1,2,3,4-tetrahydroquinoline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | N/A | N/A | 76[8] |
Table 2: Representative Stille Coupling Reactions on Related Heterocycles
Direct experimental data for Stille coupling on isoquinolines is less commonly reported in the literature compared to Suzuki coupling. The following data on similar substrates illustrates the general efficiency.
| Substrate | Coupling Partner | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Diazocine-stannane | Pd(OAc)₂/XPhos | - | Toluene | 80 | N/A | 91[9] |
| 1-Bromo-4-nitrobenzene | Diazocine-stannane | Pd(OAc)₂/XPhos | - | Toluene | 80 | N/A | 89[9] |
| 4-Bromopyridine | Diazocine-stannane | Pd(OAc)₂/XPhos | - | DMSO | 100 | N/A | 90[9] |
| Aryl Bromide | Vinyl tributyltin | [PdCl₂(4,4'-bis-(RfCH₂OCH₂)-2,2'-bpy)] | - | NMP | 120-150 | 1-3 | High |
Catalytic Cycles
The catalytic cycles for both Suzuki and Stille couplings involve three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
Decision Workflow
Choosing between Suzuki and Stille coupling depends on several factors. The following workflow can guide the decision-making process.
Experimental Protocols
Generalized Protocol for Suzuki Coupling on an Isoquinoline Halide
This protocol is a general guideline for the Suzuki-Miyaura coupling of a bromo-isoquinoline derivative.[1]
Materials:
-
Bromo-isoquinoline derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, DMF, or toluene)
Procedure:
-
To a dry reaction flask, add the bromo-isoquinoline, arylboronic acid, and base.
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[1]
-
Under the inert atmosphere, add the degassed solvent via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Generalized Protocol for Stille Coupling on an Isoquinoline Halide
This protocol is a general guideline for the Stille coupling. Caution: Organotin reagents are highly toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood. [3]
Materials:
-
Isoquinoline halide or triflate (1.0 equiv)
-
Organostannane (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., toluene, DMF, or NMP)
-
Optional: Additive such as LiCl or CuI
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add the isoquinoline halide and the palladium catalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the organostannane to the mixture via syringe.
-
If applicable, add any additives.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Workup may involve dilution with an organic solvent and washing with aqueous KF to remove tin byproducts, followed by standard aqueous washes.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
Both the Suzuki and Stille couplings are highly effective methods for C-C bond formation on isoquinolines. The Suzuki coupling is often the preferred method due to the low toxicity of the reagents and the ease of byproduct removal.[5] However, the Stille coupling offers significant advantages in terms of functional group tolerance and the stability of the organometallic reagent, making it a valuable alternative for complex substrates or when the corresponding boronic acid is unstable.[2][5] The choice between the two will ultimately depend on the specific requirements of the synthesis, including the nature of the substrates, desired functional group tolerance, and considerations regarding toxicity and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Reactivity: A Comparative Guide to 3,4-Dibromoisoquinoline and its Dihalo-Isomers in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selective functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Isoquinoline and its derivatives are privileged structures, appearing in a multitude of biologically active compounds. Among the tools for their elaboration, palladium-catalyzed cross-coupling reactions stand out for their versatility and efficiency. This guide provides an objective comparison of the reactivity of 3,4-dibromoisoquinoline with other dihaloisoquinolines, supported by established principles and experimental data from analogous systems, to aid in the strategic design of synthetic routes.
The regioselectivity of cross-coupling reactions on dihaloisoquinolines is a critical consideration, dictated by a nuanced interplay of electronic and steric factors. The inherent reactivity of the carbon-halogen bond (I > Br > Cl > F) is a primary determinant, but the position of the halogens relative to the nitrogen atom and the fused benzene ring significantly modulates this reactivity.
Reactivity in Suzuki-Miyaura Coupling: A Tale of Two Positions
The Suzuki-Miyaura coupling, a robust method for C-C bond formation, showcases the distinct reactivity profiles of dihaloisoquinolines. While direct comparative studies on a comprehensive set of dihaloisoquinolines under identical conditions are scarce, a clear hierarchy of reactivity can be established based on fundamental principles and data from related heterocyclic systems.
In this compound, the C-4 position is generally more reactive towards Suzuki-Miyaura coupling than the C-3 position. This can be attributed to the electronic influence of the nitrogen atom. The C-4 position is para to the nitrogen, making it more electron-deficient and thus more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step in the catalytic cycle.[1][2] Conversely, the C-3 position is meta to the nitrogen, experiencing a less pronounced electronic pull.
This trend is mirrored in other dihalo-heterocyclic systems. For instance, in the case of 4,5-dibromothiophene-2-carboxaldehyde, the initial Suzuki coupling occurs selectively at the C5 position, which is electronically activated by the adjacent aldehyde group.[3][4]
Table 1: Predicted Relative Reactivity of Dihaloisoquinolines in Mono-Suzuki-Miyaura Coupling
| Dihaloisoquinoline Isomer | More Reactive Position | Less Reactive Position | Rationale |
| This compound | C-4 | C-3 | C-4 is more electron-deficient (para to nitrogen). |
| 1,3-Dichloroisoquinoline | C-1 | C-3 | C-1 is alpha to nitrogen, making it highly electron-deficient.[1] |
| 1,6-Dichloroisoquinoline | C-1 | C-6 | C-1 is significantly more electron-deficient than C-6.[1] |
| 4,7-Dibromoisoquinoline | C-7 | C-4 | The C-7 position is reported to be more reactive.[1] |
| 6,8-Dibromoquinoline | C-6 | C-8 | The C-6 position is generally more reactive due to lesser steric hindrance.[5] |
Note: This table is based on established principles of reactivity and may vary depending on the specific reaction conditions (catalyst, ligand, solvent, and base).
Reactivity in Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles
The Buchwald-Hartwig amination provides a powerful route to N-arylated isoquinolines, which are prevalent in pharmacologically active molecules. The principles of regioselectivity observed in Suzuki-Miyaura coupling generally extend to this transformation. The more electrophilic carbon-halogen bond will typically undergo oxidative addition more readily.
For this compound, the C-4 position is expected to be more reactive in Buchwald-Hartwig amination for the same electronic reasons as in Suzuki coupling. Selective mono-amination at the C-4 position would allow for subsequent functionalization at the C-3 position, opening avenues for the synthesis of diverse compound libraries.
Table 2: Predicted Relative Reactivity of Dihaloisoquinolines in Mono-Buchwald-Hartwig Amination
| Dihaloisoquinoline Isomer | More Reactive Position | Less Reactive Position | Rationale |
| This compound | C-4 | C-3 | C-4 is more electron-deficient. |
| 1,3-Dichloroisoquinoline | C-1 | C-3 | C-1 is highly electron-deficient. |
| 1,6-Dichloroisoquinoline | C-1 | C-6 | C-1 is significantly more electron-deficient. |
Note: The choice of ligand is crucial in Buchwald-Hartwig amination and can significantly influence reactivity and selectivity.[6][7]
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for dihaloisoquinolines. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask, combine the dihaloisoquinoline (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8][9]
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5-2.5 equiv.) under an inert atmosphere.
-
Substrate Addition: Add the dihaloisoquinoline (1.0 equiv.).
-
Inert Atmosphere: Seal the tube, evacuate, and backfill with an inert gas (repeat three times).
-
Solvent and Amine Addition: Add an anhydrous solvent (e.g., toluene, THF) via syringe, followed by the amine (1.1-1.5 equiv.).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Dilute with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.[6][10][11]
Visualizing the Chemistry
To further clarify the concepts discussed, the following diagrams illustrate a key signaling pathway where isoquinoline derivatives have shown promise, as well as the typical experimental workflows for the cross-coupling reactions.
Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition by isoquinoline derivatives.[1][10][12]
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.
References
- 1. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adooq.com [adooq.com]
- 3. mdpi.com [mdpi.com]
- 4. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3,4-Dihydroisoquinolone synthesis [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
Forging a Greener Path to the Isoquinoline Framework: A Comparative Guide to Sustainable Synthesis
Introduction
The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and pharmaceuticals.[1][2][3] However, traditional synthetic routes to this important framework, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, often rely on harsh conditions, toxic reagents, and hazardous solvents, leading to significant environmental concerns and poor atom economy.[3][4] In response to the growing need for sustainable chemical practices, researchers have developed a variety of greener synthetic alternatives that minimize environmental impact while often improving efficiency and selectivity.[1][2][3]
This guide provides a comparative evaluation of three prominent greener synthetic routes for the isoquinoline framework: Microwave-Assisted Synthesis , Visible-Light Photocatalysis , and Biocatalysis . We will delve into the principles of each methodology, present comparative data in a structured format, provide detailed experimental protocols for key examples, and visualize the reaction workflows.
Comparison of Greener Synthetic Routes
The following table summarizes the key quantitative data for representative examples of each greener synthetic methodology, allowing for a direct comparison of their performance.
| Methodology | Reaction Type | Catalyst/Mediator | Solvent | Temperature | Time | Yield (%) | Key Advantages | Reference |
| Microwave-Assisted | C-H/N-N Activation and Annulation | Homogeneous Ruthenium Catalyst | PEG-400 | 150-160 °C | 10-15 min | 62-92 | Rapid reaction times, high yields, use of a recyclable solvent. | [3][4] |
| Visible-Light Photocatalysis | Radical Cascade Cyclization | Organic Photocatalyst (4CzIPN) | Not specified | Ambient | Not specified | Moderate to Good | Mild, metal-free, environmentally benign conditions, oxidant- and base-free. | [3][4] |
| Biocatalysis | Enzymatic Pictet-Spengler Reaction | Norcoclaurine Synthase (NCS) | Aqueous Buffer | Ambient | 3 hours | Not specified (qualitative) | High enantioselectivity, mild aqueous conditions, biodegradable catalyst. | [5] |
Visualizing the Synthetic Workflows
To illustrate the distinct logical flow of each greener methodology, the following diagrams were generated using the DOT language.
Caption: Workflow for Microwave-Assisted Isoquinoline Synthesis.
Caption: General Pathway for Photocatalytic Isoquinoline Synthesis.
Caption: Workflow for Biocatalytic Tetrahydroisoquinoline Synthesis.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, offering researchers a practical starting point for employing these greener synthetic routes.
Microwave-Assisted Synthesis of Isoquinolines and Isoquinolinones
This protocol is based on the work of Deshmukh et al. for the synthesis of isoquinolines and isoquinolinones using a recyclable homogeneous ruthenium catalyst in PEG-400 under microwave irradiation.[3][4]
Materials:
-
Dibenzoyl hydrazine or ketazine
-
Internal alkyne
-
Homogeneous ruthenium catalyst
-
Potassium hexafluorophosphate (KPF6)
-
Polyethylene glycol 400 (PEG-400)
-
Microwave reactor
Procedure:
-
In a microwave reactor vial, combine the dibenzoyl hydrazine or ketazine (1.0 equiv), internal alkyne (1.2 equiv), ruthenium catalyst (5 mol%), and KPF6 (20 mol%).
-
Add PEG-400 as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150-160 °C for 10-15 minutes.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
The PEG-400 layer containing the catalyst can be recovered and reused for subsequent reactions.
-
Purify the product by column chromatography on silica gel.
Visible-Light Photocatalytic Synthesis of Indolo-[2,1-a]-isoquinoline Derivatives
This protocol is adapted from the method developed by Zhu et al. for the synthesis of indolo-[2,1-a]-isoquinoline derivatives via a visible-light-induced photocatalytic radical cascade cyclization.[3]
Materials:
-
2-aryl-N-acryloyl indoles
-
Alkyl 2-mercaptothiazolinium salts
-
Organic photocatalyst (e.g., 4CzIPN, 1-2 mol%)
-
Solvent (e.g., DMSO or CH3CN)
-
Blue LED light source
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a reaction vessel, add the 2-aryl-N-acryloyl indole (1.0 equiv), alkyl 2-mercaptothiazolinium salt (1.5 equiv), and the organic photocatalyst.
-
Add the solvent and degas the mixture.
-
Place the reaction vessel under an inert atmosphere.
-
Irradiate the mixture with a blue LED light source at room temperature with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired indolo-[2,1-a]-isoquinoline derivative.
Biocatalytic Synthesis of Tetrahydroisoquinolines
This protocol is based on the enzymatic Pictet-Spengler reaction using norcoclaurine synthase (NCS) as described in the study of the enzyme's promiscuity.[5]
Materials:
-
Dopamine
-
Aldehyde analog
-
Purified norcoclaurine synthase (NCS) enzyme
-
Reaction buffer (e.g., phosphate buffer, pH 7.0)
-
Boiled (inactive) enzyme for control experiment
-
HPLC for analysis
Procedure:
-
Prepare a reaction mixture containing dopamine and the aldehyde substrate in the reaction buffer.
-
Initiate the enzymatic reaction by adding the purified NCS enzyme.
-
Incubate the reaction mixture at a controlled ambient temperature for a specified period (e.g., 3 hours).
-
Set up a parallel control reaction using boiled (inactive) enzyme to monitor for non-enzymatic background reactions.
-
After the incubation period, quench the reaction.
-
Analyze the reaction mixture by HPLC with UV detection (e.g., at 228 nm) to detect the formation of the tetrahydroisoquinoline product.
-
Confirm the absence of product in the control reaction to ensure the observed product is generated enzymatically.
Conclusion
The development of greener synthetic routes for the isoquinoline framework offers significant advantages over traditional methods by reducing environmental impact, improving safety, and often enhancing reaction efficiency. Microwave-assisted synthesis provides a rapid and high-yielding approach, particularly when coupled with recyclable catalysts and green solvents. Visible-light photocatalysis represents a mild and metal-free alternative, enabling the construction of complex isoquinoline derivatives under ambient conditions. Biocatalysis, exemplified by the use of norcoclaurine synthase, offers an exceptionally green and highly enantioselective route to chiral tetrahydroisoquinolines in aqueous media.
The choice of the most appropriate method will depend on the specific target molecule, desired scale, and available resources. However, the continued innovation in these green methodologies paves the way for a more sustainable future in the synthesis of medicinally important isoquinoline-based compounds.
References
- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes | Semantic Scholar [semanticscholar.org]
- 3. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 5. Biocatalytic production of tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) studies of tetrahydroisoquinoline analogs
A Comparative Guide to the Structure-Activity Relationship (SAR) of Tetrahydroisoquinoline (THIQ) Analogs as Anticancer Agents
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] This guide provides a comparative analysis of the structure-activity relationships of THIQ analogs specifically investigated for their anticancer properties, with a focus on their performance as tubulin polymerization inhibitors and KRas inhibitors. The information is intended for researchers, scientists, and drug development professionals in the field of oncology.
THIQ Analogs as Tubulin Polymerization Inhibitors
A significant number of THIQ derivatives have been explored as inhibitors of tubulin polymerization, a clinically validated strategy in cancer therapy.[3][4] These agents disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.
Quantitative SAR Data
The following table summarizes the in vitro antiproliferative activities (GI50/IC50) of selected THIQ analogs that act as tubulin polymerization inhibitors. The data is compiled from various studies to facilitate comparison.
| Compound ID | R1 | R2 | R3 (N-substituent) | Cancer Cell Line | GI50/IC50 (µM) |
| Series 1: C3-Substituted THIQs | |||||
| 4b | H | 6-OSO2NH2 | 2-(3-methoxybenzyl) | DU-145 (Prostate) | 2.1 |
| 6b | CH3 | 6-OSO2NH2 | 2-(3-methoxybenzyl) | DU-145 (Prostate) | 0.22 |
| Series 2: Dihydroisoquinolinones (DHIQs) | |||||
| 16f | 6-OH | 7-OCH3 | 2-(3,5-dimethoxybenzoyl) | DU-145 (Prostate) | - |
| 16g | 6-OH | 7-OCH3 | 2-(3,4,5-trimethoxybenzoyl) | DU-145 (Prostate) | 0.051 |
Data sourced from references[3][5].
SAR Insights for Tubulin Polymerization Inhibitors:
-
C3-Substitution: Introduction of a methyl group at the C3 position of the THIQ core, as seen in compound 6b , can significantly enhance antiproliferative activity compared to the unsubstituted analog 4b (a ~10-fold increase in potency against DU-145 prostate cancer cells).[5]
-
N-Benzyl Group: The nature and substitution pattern of the N-benzyl group are crucial for activity.[5]
-
Dihydroisoquinolinone (DHIQ) Core: Carbonyl-linked DHIQs, such as 16g , exhibit potent in vitro antiproliferative activities, with GI50 values in the nanomolar range.[3]
-
Conformational Rigidity: The introduction of substituents that bias the conformation of the THIQ ring to mimic a "steroid-like" structure can lead to excellent in vitro activities.[3]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol is based on the principle that the polymerization of purified tubulin into microtubules can be monitored by an increase in light scattering (turbidity).
Materials:
-
Purified tubulin (e.g., porcine or bovine)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Test compounds (THIQ analogs) dissolved in an appropriate solvent (e.g., DMSO)
-
Positive controls (e.g., Paclitaxel for enhancers, Colchicine or Nocodazole for inhibitors)
-
96-well, half-area microplates
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm in kinetic mode.
Procedure:
-
Preparation: Thaw all reagents on ice. Prepare a stock solution of tubulin in General Tubulin Buffer.
-
Reaction Mixture: In a pre-chilled 96-well plate on ice, add the test compounds at various concentrations. Include wells for positive and negative (vehicle control) controls.
-
Initiation of Polymerization: Add the tubulin and GTP solution to each well. The final concentration of tubulin is typically in the range of 2-4 mg/mL.
-
Measurement: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for at least 60 minutes.
-
Data Analysis: Plot the absorbance (OD340) versus time. The inhibitory effect of the compounds can be quantified by determining the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.[6][7][8]
THIQ Analogs as KRas Inhibitors
The Kirsten rat sarcoma (KRas) viral oncogene homolog is a frequently mutated oncogene in human cancers, making it an attractive therapeutic target.[9] Several THIQ derivatives have been investigated for their ability to inhibit KRas signaling.
Quantitative SAR Data
The following table presents the IC50 values of representative THIQ analogs against various colon cancer cell lines, indicating their KRas inhibitory potential.
| Compound ID | R Group (at 4-position of phenyl ring) | Cancer Cell Line | IC50 (µM) |
| GM-3-18 | Chloro | HCT116 | 0.9 - 10.7 |
| GM-3-16 | - | HCT116 | 1.6 - 2.6 |
| GM-3-121 | Ethyl | HCT116 | - |
Data sourced from reference[9]. The range of IC50 values for GM-3-18 reflects its activity across a panel of colon cancer cell lines.
SAR Insights for KRas Inhibitors:
-
Electronegative Substituents: The presence of an electronegative group, such as a chloro group at the 4-position of the phenyl ring (compound GM-3-18 ), appears to enhance KRas inhibition.[9]
-
Terminal Ionic Interactions: Amine-containing side chains that can participate in terminal ionic interactions may lead to increased KRas inhibitory activity.[10]
-
N-Aryl Groups: N-aryl substitutions with low electron density aromatic side chains can result in higher KRas activity.[10]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[11]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
Test compounds (THIQ analogs) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: The following day, treat the cells with various concentrations of the THIQ analogs. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can then be determined by plotting the percentage of cell viability against the compound concentration.[12][13]
Visualizations
Workflow for SAR Studies of THIQ Analogs
Caption: Workflow for Structure-Activity Relationship (SAR) studies of THIQ analogs.
Mechanism of Tubulin Polymerization Inhibition
Caption: Mechanism of action for THIQ analogs as tubulin polymerization inhibitors.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, anti-tubulin and antiproliferative SAR of steroidomimetic dihydroisoquinolinones. — Department of Pharmacology [pharm.ox.ac.uk]
- 4. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design [mdpi.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. In vitro tubulin polymerization assay [bio-protocol.org]
- 7. abscience.com.tw [abscience.com.tw]
- 8. interchim.fr [interchim.fr]
- 9. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Classical vs. Microwave-Assisted Bischler-Napieralski Reactions
For researchers and professionals in the fields of organic synthesis and drug development, the Bischler-Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines, crucial intermediates for isoquinoline alkaloids and other pharmacologically active compounds.[1][2] This guide provides an objective comparison of the classical thermal-induced and the modern microwave-assisted approaches to this reaction, supported by experimental data, to aid in methodology selection.
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution involving the cyclization of a β-arylethylamide in the presence of a dehydrating agent.[3][4] Traditionally, this reaction is conducted under reflux conditions, often requiring prolonged reaction times and high temperatures.[1] The advent of microwave-assisted organic synthesis (MAOS) has offered a transformative alternative, promising shorter reaction times, and often, improved yields.[2]
Performance Comparison: Classical vs. Microwave-Assisted Methods
The primary advantages of microwave irradiation in the Bischler-Napieralski reaction are a dramatic reduction in reaction time and, in many cases, an enhancement in product yield. This is particularly evident in solvent-free conditions where the reactants are adsorbed onto a solid support, such as silica gel.
| Reaction Parameter | Classical Method | Microwave-Assisted Method |
| Heating Method | Conventional (Oil Bath/Heating Mantle) | Microwave Irradiation |
| Reaction Time | Hours (typically 2-6 hours)[1] | Minutes (often 1-5 minutes) |
| Energy Input | Indirect, through convection and conduction | Direct, through dielectric heating |
| Temperature Gradient | Non-uniform | More uniform |
| Typical Yields | Moderate to good | Good to excellent |
| Solvent Use | Often requires high-boiling solvents | Can be performed solvent-free on solid support |
Experimental Protocols
To provide a tangible comparison, below are representative experimental protocols for the Bischler-Napieralski reaction using both classical heating and microwave irradiation for the synthesis of 1-phenyl-3,4-dihydroisoquinoline from N-phenethylbenzamide.
Classical Bischler-Napieralski Reaction Protocol
This protocol is a generalized procedure based on established classical methods.
Materials:
-
N-phenethylbenzamide
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous toluene or acetonitrile
-
Crushed ice
-
Concentrated base (e.g., NaOH or NH₄OH)
-
Dichloromethane (DCM) or other suitable extraction solvent
Procedure:
-
To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add the N-phenethylbenzamide (1.0 equiv).
-
Add an anhydrous solvent such as toluene or acetonitrile.
-
Add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) dropwise at room temperature. An ice bath may be used to control any initial exotherm.
-
Heat the mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the acidic aqueous solution with a concentrated base (e.g., NaOH or NH₄OH) until the pH is greater than 9.
-
Extract the product with a suitable organic solvent, such as dichloromethane.
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography, to yield the 1-phenyl-3,4-dihydroisoquinoline.
Microwave-Assisted Bischler-Napieralski Reaction Protocol (Solvent-Free)
This protocol is based on the generally improved efficiency observed with microwave-assisted, solvent-free methods on a solid support.
Materials:
-
N-phenethylbenzamide
-
Silica gel
-
Phosphorus oxychloride (POCl₃)
-
Ammonium hydroxide (NH₄OH) solution
-
Ethyl acetate or other suitable extraction solvent
Procedure:
-
In a mortar, thoroughly mix N-phenethylbenzamide (1.0 equiv) with silica gel.
-
Add phosphorus oxychloride (POCl₃, ~2.0 equiv) to the mixture and continue to mix until a uniform, free-flowing powder is obtained.
-
Place the solid mixture in an open vessel (e.g., a beaker or a specialized microwave reaction vial).
-
Irradiate the mixture in a microwave reactor for 1-5 minutes at a suitable power level. The optimal time and power should be determined by monitoring the reaction's progress.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Quench the reaction by adding an ammonium hydroxide solution.
-
Extract the product from the silica gel with ethyl acetate.
-
Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the 1-phenyl-3,4-dihydroisoquinoline.
Reaction Workflow Visualization
The following diagrams illustrate the general workflows for the classical and microwave-assisted Bischler-Napieralski reactions.
References
Validating the Structure of 3,4-Dibromoisoquinoline: A 2D NMR Comparative Guide
In the synthesis and characterization of complex aromatic heterocycles, unambiguous structural verification is critical. This guide provides a comprehensive framework for validating the structure of 3,4-dibromoisoquinoline using two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. By comparing the predicted 2D NMR data for this compound with known alternative isomers, this guide offers a robust methodology for researchers, scientists, and drug development professionals to confirm the precise substitution pattern of their synthesized compounds. While other analytical techniques provide valuable information, 2D NMR offers unparalleled detail regarding the connectivity and spatial relationships of atoms within a molecule.[1]
Comparative Analysis of 2D NMR Techniques for Structural Elucidation
The primary challenge in analyzing polysubstituted isoquinolines lies in the definitive assignment of proton (¹H) and carbon (¹³C) signals, particularly within a congested aromatic system. While one-dimensional (1D) NMR provides initial chemical shift and coupling information, 2D NMR experiments are indispensable for confirming the exact connectivity and substitution pattern.[1][2] The following tables outline the key 2D NMR experiments—COSY, HSQC, and HMBC—and their predicted correlations for this compound. This predicted data is contrasted with reported data for other brominated isoquinolines to highlight the unique spectral signatures that enable differentiation.
Data Presentation: Predicted 2D NMR Correlations
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and Comparison with Isomers
| Position | This compound (Predicted δ, ppm) | 3-Bromoisoquinoline (Reported δ, ppm) | 4-Bromoisoquinoline (Reported δ, ppm) |
| ¹H NMR | |||
| H-1 | ~9.0 | ~9.0 | ~8.8 |
| H-5 | ~8.0 | ~7.8 | ~8.2 |
| H-6 | ~7.7 | ~7.6 | ~7.7 |
| H-7 | ~7.9 | ~7.9 | ~7.8 |
| H-8 | ~8.1 | ~8.1 | ~8.1 |
| ¹³C NMR | |||
| C-1 | ~152 | ~152 | ~154 |
| C-3 | ~125 | ~123 | ~145 |
| C-4 | ~124 | ~145 | ~122 |
| C-4a | ~135 | ~136 | ~135 |
| C-5 | ~129 | ~128 | ~130 |
| C-6 | ~128 | ~127 | ~128 |
| C-7 | ~131 | ~130 | ~131 |
| C-8 | ~127 | ~127 | ~127 |
| C-8a | ~137 | ~138 | ~137 |
Note: Predicted chemical shifts are estimates based on substituent effects and data from known isomers. Actual experimental values may vary.
Table 2: Predicted 2D NMR Correlations for this compound
| Proton (¹H) | Predicted ¹H Chemical Shift (ppm) | COSY Correlations (¹H-¹H) | HSQC Correlations (¹H-¹³C) | HMBC Correlations (¹H-¹³C) |
| H-1 | ~9.0 | None | C-1 | C-3, C-8a |
| H-5 | ~8.0 | H-6 | C-5 | C-4, C-4a, C-7 |
| H-6 | ~7.7 | H-5, H-7 | C-6 | C-4a, C-8 |
| H-7 | ~7.9 | H-6, H-8 | C-7 | C-5, C-8a |
| H-8 | ~8.1 | H-7 | C-8 | C-4a, C-6, C-8a |
Experimental Protocols
Detailed methodologies for the key 2D NMR experiments are provided below.
Sample Preparation
-
Weigh approximately 10-15 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
1D NMR Acquisition
-
¹H NMR: Acquire a standard proton spectrum to verify sample purity and concentration, and to determine the spectral width for the 2D experiments.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A longer acquisition time and a higher number of scans may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
2D NMR Acquisition
For all 2D experiments, the sample should not be spinning, and the temperature should be regulated to ensure stability.[3]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[4]
-
Pulse Program: Use a standard COSY pulse sequence (e.g., cosygpprqf on Bruker instruments).
-
Parameters: Set the spectral widths in both dimensions to encompass all proton signals. Typically, 2-4 scans per increment are sufficient.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C correlations).[5]
-
Pulse Program: Use a standard HSQC pulse sequence with gradient selection (e.g., hsqcetgpsi).
-
Parameters: The ¹H dimension spectral width is set as in the proton spectrum. The ¹³C dimension spectral width should cover the expected range of carbon signals (e.g., 110-160 ppm for the aromatic region). The number of scans will depend on the sample concentration.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). This is crucial for piecing together the carbon skeleton.[5]
-
Pulse Program: Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Parameters: Spectral widths are set similarly to HSQC. The long-range coupling constant is typically optimized for 7-8 Hz to observe ²JCH and ³JCH correlations.[5]
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for structural validation and the logical relationships of the key NMR correlations for this compound.
Caption: Workflow for the synthesis and 2D NMR structural validation of this compound.
References
Halogen Showdown: Unpacking the Biological Activity of Brominated vs. Chlorinated Isoquinoline Derivatives
A comparative guide for researchers and drug development professionals on the nuanced impact of halogen substitution on the therapeutic potential of isoquinoline scaffolds.
The isoquinoline core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide array of biological activities. The strategic placement of halogen atoms, particularly bromine and chlorine, on this framework can significantly modulate a molecule's physicochemical properties and, consequently, its therapeutic efficacy. This guide provides a comparative analysis of the biological activities of brominated versus chlorinated isoquinoline derivatives, drawing upon experimental data to illuminate the subtle yet critical differences in their anticancer and antimicrobial potential.
While direct head-to-head comparative studies on identical isoquinoline backbones are not extensively documented in publicly available literature, a synthesis of findings from research on closely related halogenated quinoline and isoquinoline derivatives offers valuable insights into their structure-activity relationships (SAR).
Anticancer Activity: A Game of Position and Halogen Identity
The introduction of bromine or chlorine to the isoquinoline or quinoline ring has been shown to be a viable strategy for enhancing cytotoxic activity against various cancer cell lines. The specific halogen and its position on the aromatic ring are critical determinants of potency.
For instance, in a study on 6-arylamino-7-halo-5,8-quinolinediones, derivatives bearing a chlorine atom at the 7-position demonstrated higher cytotoxic activity against human tumor cell lines compared to their bromine-substituted counterparts.[1] This suggests that for this particular scaffold, the smaller and more electronegative chlorine atom may facilitate more favorable interactions with the biological target.
Conversely, research on coelenteramine analogs, which share some structural similarities with isoquinolines, revealed that a chlorinated derivative exhibited higher anticancer activity against gastric and lung cancer cell lines than the brominated versions.[2] This underscores that the influence of the halogen is highly context-dependent on the overall molecular structure.
The anticancer effects of these halogenated derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and interfere with key signaling pathways essential for cancer cell survival and proliferation.
Table 1: Comparative Cytotoxicity of Halogenated Quinoline and Isoquinoline Derivatives
| Compound Class | Halogen | Cancer Cell Line | IC50 (µM) | Key Observations |
| 6-Arylamino-7-halo-5,8-quinolinediones | Chlorine | HCT-15 (Colon) | Lower than Bromo-derivative | Chloro-substituent at the 7-position appears more favorable for cytotoxicity in this scaffold.[1] |
| Bromine | HCT-15 (Colon) | Higher than Chloro-derivative | ||
| Coelenteramines | Chlorine | Gastric, Lung | 15.2, 32.6 | The chlorinated analog showed higher potency in these specific cancer cell lines.[2] |
| Bromine | Prostate, Breast | 24.3, 21.6 | Brominated derivative also exhibited notable activity.[2] |
Note: The data presented is a compilation from multiple studies on related heterocyclic compounds. Direct comparison of absolute IC50 values should be made with caution due to variations in experimental conditions.
Antimicrobial Activity: A Shift in the Halogen Advantage
In the realm of antimicrobial agents, the trend observed for anticancer activity is not always consistent. Halogenation of the isoquinoline and quinoline core is a recognized strategy for boosting antibacterial and antifungal efficacy.
A comparative study of 2-(4-Methoxyphenyl)-quinoline-4-carboxylic acid hydrazide derivatives revealed that a bromo-substituted derivative exhibited slightly superior or equivalent activity against the tested bacterial and fungal strains when compared to its chloro-counterpart.[1] This suggests that the larger, more polarizable bromine atom might be more advantageous for antimicrobial activity in this particular molecular context.
However, other studies have highlighted the potent antifungal activity of chlorinated isoquinoline derivatives. For example, chlorinated esters and carbamates of 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline displayed the greatest antifungal activity among a series of synthesized compounds.
Table 2: Comparative Antimicrobial Activity of Halogenated Quinoline Derivatives
| Compound Class | Halogen | Microbial Strain | MIC (µg/mL) | Key Observations |
| 2-(4-Methoxyphenyl)-quinoline-4-carboxylic acid hydrazide derivatives | Bromine | Various Bacteria & Fungi | Slightly lower or equivalent to Chloro-derivative | Bromo-substitution showed a slight advantage or equivalence in antimicrobial potency for this series.[1] |
| Chlorine | Various Bacteria & Fungi | Slightly higher or equivalent to Bromo-derivative |
Note: The data presented is from a study on quinoline derivatives and may not be directly extrapolated to all isoquinoline scaffolds. MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism.
Experimental Protocols
The assessment of the biological activity of these halogenated isoquinoline derivatives relies on standardized in vitro assays.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to evaluate the cytotoxic effects of compounds on cancer cells.
Workflow for MTT Assay:
Caption: General workflow of the MTT assay for determining cytotoxicity.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow for Broth Microdilution Assay:
References
A Comparative Guide to Dehydrating Agents in the Bischler-Napieralski Synthesis of Dihydroisoquinolines
The Bischler-Napieralski reaction is a cornerstone in the synthesis of the 3,4-dihydroisoquinoline scaffold, a privileged core structure in numerous alkaloids and pharmacologically active compounds. This intramolecular cyclization of β-arylethylamides is critically dependent on the choice of a dehydrating agent to promote the formation of the key nitrilium ion intermediate. While phosphorus oxychloride (POCl₃) has been the traditional reagent of choice, a range of alternative agents have emerged, offering milder reaction conditions, improved yields, and broader substrate scope. This guide provides a comprehensive comparison of these alternative dehydrating agents, supported by experimental data and detailed protocols to aid researchers in selecting the optimal conditions for their specific synthetic challenges.
The Role of the Dehydrating Agent
The mechanism of the Bischler-Napieralski reaction hinges on the activation of the amide carbonyl group to facilitate intramolecular electrophilic aromatic substitution. The dehydrating agent plays a pivotal role in this activation. Two primary mechanistic pathways are proposed, largely dependent on the nature of the condensing agent employed. One pathway involves the formation of a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a nitrilium ion intermediate.[1][2]
Caption: General mechanism of the Bischler-Napieralski reaction.
Comparison of Dehydrating Agents
The choice of dehydrating agent is critical and is often dictated by the electronic nature of the aromatic ring of the β-arylethylamide substrate.[3][4] Electron-rich substrates are generally more reactive and can undergo cyclization under milder conditions, while electron-deficient or neutral substrates require more potent activating agents.[3]
| Dehydrating Agent | Solvent | Temperature | Yield (%) for N-(3,4-dimethoxyphenethyl)acetamide | Advantages | Disadvantages |
| POCl₃ | Toluene | Reflux | 60-75%[3] | Readily available, well-established | Harsh conditions, may not be suitable for sensitive substrates[3] |
| P₂O₅ / POCl₃ | Toluene | Reflux | 85-95%[3] | Highly effective for electron-deficient substrates[3][5] | Very harsh conditions, potential for side reactions[2] |
| PPA | Neat | 135-145°C | 87% (for a naphthalene derivative)[4] | Strong dehydrating agent, can serve as both catalyst and solvent | High temperatures required, viscous medium can complicate work-up |
| Tf₂O / 2-chloropyridine | Dichloromethane | -20°C to 0°C | 95%[6] | Mild conditions, high yields, broad substrate scope[3][7] | Expensive reagent, requires careful handling |
| Oxalyl Chloride / FeCl₃ | Not specified | Not specified | Moderate to high yields[8] | Avoids retro-Ritter side reaction[5][9] | Multi-step procedure (requires subsequent removal of the oxalyl group)[8] |
| Microwave Irradiation | Acetonitrile | 150°C | High yields reported[10] | Rapid reaction times, improved yields in some cases[10] | Requires specialized equipment, potential for pressure build-up |
Experimental Protocols
Protocol 1: Classical Cyclization using Phosphorus Oxychloride (POCl₃)
This protocol is generally suitable for substrates with electron-rich aromatic rings.[3]
Setup: To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add the β-arylethylamide substrate (1.0 equiv).[3]
Reagent Addition: Add an anhydrous solvent such as toluene or acetonitrile. Add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) dropwise at room temperature. An ice bath may be used to control any exotherm.[3]
Reaction: Heat the mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).[3]
Work-up and Purification: After completion, the reaction mixture is cooled and carefully poured onto crushed ice. The aqueous layer is then basified with a suitable base (e.g., NaOH or NH₄OH) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude product can then be purified by column chromatography.
Caption: Experimental workflow for POCl₃-mediated Bischler-Napieralski synthesis.
Protocol 2: Mild Cyclization using Triflic Anhydride (Tf₂O)
This modern protocol is suitable for a wider range of substrates, including those that are acid-sensitive, and often provides higher yields under milder conditions.[3]
Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).[1]
Reagent Addition: Add 2-chloropyridine (2.0 equiv) to the solution. Cool the mixture to -20 °C using a suitable cooling bath. Slowly add triflic anhydride (Tf₂O, 1.25 equiv) dropwise.[1]
Reaction: Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 20-30 minutes. Monitor the reaction's progress by TLC.[1]
Work-up and Purification: The reaction is quenched by the addition of water and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The crude product can then be purified by silica gel chromatography.[1]
Caption: Experimental workflow for Tf₂O-mediated Bischler-Napieralski synthesis.
Conclusion
The selection of a dehydrating agent for the Bischler-Napieralski synthesis is a critical parameter that can significantly impact the success of the reaction. While traditional reagents like POCl₃ and P₂O₅ remain effective, particularly for robust substrates, modern alternatives such as triflic anhydride offer milder conditions and broader applicability, especially for sensitive molecules. The use of microwave irradiation also presents a promising approach for accelerating reaction times. By carefully considering the electronic nature of the substrate and the desired reaction conditions, researchers can choose the most appropriate dehydrating agent to efficiently synthesize the valuable dihydroisoquinoline core for applications in drug discovery and natural product synthesis.
References
- 1. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Azasteroids. Part IX. Synthesis of (±)-13-aza-15-thia-18-norequilenin and a study of Bischler–Napieralski cyclisation of N-acyl-2-(1-naphthyl)ethylamines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. jk-sci.com [jk-sci.com]
- 6. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. researchgate.net [researchgate.net]
- 9. Bischler-Napieralski Reaction [organic-chemistry.org]
- 10. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
A Comparative Analysis of Palladium Catalysts for Cross-Coupling Reactions with 3-Bromoquinolines
For researchers, scientists, and drug development professionals, the functionalization of the quinoline scaffold is a critical step in synthesizing a vast array of biologically active compounds. The strategic installation of substituents at the 3-position of the quinoline ring via palladium-catalyzed cross-coupling reactions is a powerful tool in medicinal chemistry. The choice of catalyst is paramount to the success of these transformations, influencing yield, reaction time, and functional group tolerance.[1] This guide provides a comparative analysis of various palladium-based catalyst systems for the coupling of 3-bromoquinoline through Suzuki-Miyaura, Sonogashira, and Heck reactions, with supporting data and detailed experimental protocols.
The efficiency of a cross-coupling reaction is highly dependent on the interplay between the palladium source, the ligand, the base, and the solvent.[1] 3-Bromoquinoline is generally more reactive than 3-chloroquinoline in these reactions due to the lower carbon-bromine (C-Br) bond dissociation energy, which facilitates the rate-determining oxidative addition step in the catalytic cycle.[2]
Data Presentation: Comparative Performance of Palladium Catalysts
The following tables summarize the performance of various palladium catalyst systems in Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions with 3-bromoquinoline and analogous aryl bromides.
Table 1: Suzuki-Miyaura Coupling of 3-Bromoquinolines
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | 75 | Good yield for mono-arylation of dibromoquinolines, suggesting applicability.[1][3] |
| Pd(dppf)Cl₂ | dppf | Na₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | High | A common and effective system for heteroaryl halides.[4] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | High | Bulky monophosphine ligands are effective for challenging substrates.[1] |
| PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 75 | A standard catalyst for Suzuki reactions.[3] |
Table 2: Sonogashira Coupling of 3-Bromoquinolines
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ | CuI | Et₃N | DMF | 80-100 | High | Classic Sonogashira conditions, widely applicable.[1] |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | RT-100 | High | PdCl₂(PPh₃)₂ is often found to be a highly efficient catalyst.[1][5] |
| PdCl₂(PPh₃)₂ | None | TBAF | Solvent-free | Ambient | Moderate-Excellent | A copper-free and amine-free protocol, offering a cleaner reaction profile.[6] |
Table 3: Heck Coupling of 3-Bromoquinolines
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | NEt₃ | DMF or NMP | 100-140 | Good | A general protocol for Heck reactions of aryl halides.[1] |
| PdEnCat® 40 | --- | AcONa | Ethanol | 140 (microwave) | 71 | Encapsulated catalyst allowing for easy removal.[7] |
| Pd₂(dba)₃ | P(t-Bu)₃ | Cy₂NMe | Various | Ambient-High | High | Highly active catalyst system for Heck reactions.[8] |
Experimental Protocols
The following are generalized procedures adapted from published literature and should be optimized for specific substrates and scales.[4]
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 3-bromoquinoline (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%), and the base (e.g., Na₂CO₃, 2.0 mmol, 2.0 equiv).[4]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas such as Argon or Nitrogen. Repeat this cycle three times.[3][4]
-
Solvent Addition: Add a degassed solvent mixture (e.g., 4:1 v/v 1,4-dioxane/water, 5 mL) via syringe.[3][4]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for 2-24 hours, monitoring progress by TLC or LC-MS.[3][4]
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[3][7]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]
General Protocol for Sonogashira Coupling:
-
Reaction Setup: In a Schlenk tube, combine 3-bromoquinoline (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%) if required by the protocol.
-
Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat three times.
-
Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., DMF or Et₃N, 5 mL) and a base (e.g., Et₃N or piperidine, 2.0 mmol) if it is not also the solvent.
-
Reaction: Stir the mixture at the appropriate temperature (from room temperature to 100 °C) until the starting material is consumed, as indicated by TLC or GC analysis.
-
Workup: Cool the reaction, dilute with an organic solvent, and filter to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
General Protocol for Heck Reaction:
-
Reaction Setup: In a sealed tube, combine 3-bromoquinoline (1.0 mmol), the alkene (e.g., styrene, 1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), a phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%), and a base (e.g., NEt₃, 1.5 mmol).[1]
-
Solvent Addition: Add an anhydrous solvent such as DMF or NMP (5 mL).[1]
-
Reaction: Seal the tube and heat to 100-140 °C for 12-24 hours.[1]
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent.[1]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.[1]
Mandatory Visualizations
The following diagrams illustrate the workflows and catalytic cycles involved in these cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3,4-Dibromoisoquinoline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. 3,4-Dibromoisoquinoline, a halogenated heterocyclic compound, requires meticulous handling and specific disposal procedures due to its potential hazards. This guide provides essential, step-by-step instructions for the safe management and disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) and engineering controls. The compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
Key Safety Measures:
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber.[1]
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.
-
Protective Clothing: Wear a lab coat and ensure skin is not exposed.[2]
-
Summary of Physical and Chemical Properties
Understanding the properties of this compound is crucial for its safe handling and disposal.
| Property | Value |
| Appearance | Solid |
| Molecular Formula | C₉H₅Br₂N |
| CAS Number | 36963-44-7 |
| Storage Temperature | Store in a cool, dry, well-ventilated area. |
| Incompatibilities | Strong oxidizing agents.[2] |
Step-by-Step Disposal Protocol
The primary route for the disposal of this compound is through an approved hazardous waste disposal plant.[1][2][3] Laboratories must adhere to local, state, and federal regulations for chemical waste disposal.[4] The following protocol outlines the steps for the safe collection and preparation of this waste for pickup by a licensed disposal service.
Waste Identification and Segregation
-
Identify as Hazardous Waste: All waste containing this compound, including contaminated labware (e.g., weighing boats, pipette tips, gloves), must be treated as hazardous waste.[5]
-
Segregate as Halogenated Organic Waste: this compound is a halogenated organic compound. It is critical to segregate this waste from non-halogenated organic waste streams.[6][7] Mixing halogenated and non-halogenated waste can increase disposal costs and complexity.[6][8]
Waste Collection and Storage
-
Use Designated Containers: Collect all solid this compound waste in a clearly labeled, dedicated hazardous waste container.[9] The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.[4]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name "this compound."[10] Do not use abbreviations or chemical formulas. The date when waste was first added to the container should also be clearly marked.[10]
-
Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory, at or near the point of generation.[9] This area should be away from general lab traffic and incompatible chemicals.
Arranging for Disposal
-
Contact Your Environmental Health and Safety (EHS) Office: Your institution's EHS office is the primary contact for arranging the pickup and disposal of hazardous waste. They will provide specific instructions and ensure compliance with all regulations.
-
Licensed Waste Disposal Contractor: The EHS office will coordinate with a licensed hazardous waste disposal company for the final treatment and disposal of the this compound waste, which is typically done through incineration.[6]
Spill and Emergency Procedures
In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Small Spills:
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS office immediately.
-
Prevent the spilled material from entering drains or waterways.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 5. vumc.org [vumc.org]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. bucknell.edu [bucknell.edu]
- 8. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. benchchem.com [benchchem.com]
- 11. echemi.com [echemi.com]
Personal protective equipment for handling 3,4-Dibromoisoquinoline
Essential Safety and Handling Guide for 3,4-Dibromoisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound. The following procedures are based on best practices for handling halogenated aromatic compounds and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for the compound being used.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[3] | Protects against splashes and vapors that can cause serious eye damage.[5][6] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes.[1][3] | Prevents skin contact, which can lead to irritation or burns.[7] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[3] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[3] | Minimizes inhalation of vapors, which can cause respiratory tract irritation.[3][4] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan is crucial to ensure safety when working with this compound.
1. Preparation:
-
Consult SDS: Always review the specific Safety Data Sheet (SDS) for the exact chemical being used before beginning any work.
-
Work Area Setup: Ensure a chemical fume hood is operational and the workspace is clear of clutter.[3] All necessary equipment should be placed within the fume hood.[3]
-
Don PPE: Put on all required personal protective equipment as outlined in Table 1.
2. Handling:
-
Aliquotting: Carefully measure and transfer the required amount of the chemical using appropriate tools to minimize the risk of spills.[3]
-
Perform Reaction: Conduct all experimental procedures within the chemical fume hood with the sash at the lowest practical height.[3]
3. Cleanup:
-
Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste.[3]
-
Surface Cleaning: Wipe down the work area within the fume hood with an appropriate solvent and cleaning materials. Dispose of all cleaning materials as hazardous waste.
Disposal Plan: Waste Management Protocol
Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental compliance.
1. Waste Segregation:
-
Designated Waste Container: Use a clearly labeled "Halogenated Organic Waste" container.[8]
-
Avoid Mixing: NEVER mix this compound waste with non-halogenated organic solvents, acids, bases, strong oxidizing agents, or aqueous waste.[8]
2. Waste Disposal:
-
Follow Institutional Procedures: Adhere to your institution's specific hazardous waste disposal protocols.[3] This typically involves sealing the waste container and arranging for professional disposal.
Visual Workflow for Handling this compound
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. epa.gov [epa.gov]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. blog.storemasta.com.au [blog.storemasta.com.au]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
